Nickel(2+) acrylate
Description
Significance of Metal Acrylates in Polymer Science and Coordination Chemistry
Metal acrylates are a class of compounds that incorporate a metal ion and an acrylate (B77674) anion. These materials are of considerable importance in both polymer science and coordination chemistry. In polymer science, incorporating metal ions into polymer structures, such as those derived from acrylic acid or methacrylic acid, can dramatically alter their properties. pnrjournal.comresearchgate.net These metal-containing polymers, often classified as ionomers or coordination polymers, frequently exhibit enhanced thermal stability, chemical resistance, and specific mechanical characteristics compared to their non-metallic counterparts. pnrjournal.comakjournals.com The vinyl group of the acrylate moiety is susceptible to polymerization, while the carboxyl group can coordinate with metal ions, making acrylates bifunctional in nature. researchgate.net This allows for the creation of materials like hydrogels, which have applications as biomaterials due to properties like bio-flexibility and mechanical strength. pnrjournal.com
In coordination chemistry, acrylate anions can act as versatile ligands, binding to metal centers in various modes, such as unidentate, bidentate (chelate), or bridging fashions. mdpi.comresearchgate.net This versatility allows for the construction of diverse coordination complexes, ranging from simple mononuclear species to complex polynuclear or polymeric structures. The study of these complexes provides insight into fundamental aspects of coordination, structure, and bonding.
Overview of Nickel(II) in Catalysis and Coordination Environments
Nickel is a transition metal known for its remarkable catalytic activity in a wide array of organic transformations. acs.org In its +2 oxidation state, Nickel(II) is a key component in catalysts for polymerization, oligomerization, and cross-coupling reactions. acs.orgresearchgate.net Nickel's lower cost compared to precious metals like palladium makes it an attractive alternative for industrial applications. nih.govincatt.nl Nickel catalysts have demonstrated high efficiency in processes like the copolymerization of olefins with polar monomers, a challenging but important reaction for producing functionalized polyolefins. nih.govacs.org
The coordination chemistry of Nickel(II) is crucial to its catalytic function. numberanalytics.com Ni(II) is a d⁸ metal ion and can adopt several coordination geometries, including octahedral, tetrahedral, and square planar, depending on the nature of the ligands attached to it. mdpi.comscience.gov This geometric flexibility allows for the fine-tuning of the catalyst's steric and electronic properties. The selection of ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and phenolate-based systems, is critical in stabilizing the active nickel species and directing the outcome of the catalytic reaction. incatt.nlacs.orgmdpi.com
Scope and Research Focus on Nickel(II) Acrylate Systems
Research on Nickel(II) acrylate systems is multifaceted, encompassing its synthesis, structural characterization, thermal properties, and application as a monomer and catalyst precursor. A primary area of investigation is the thermal behavior of both Nickel(II) acrylate and its copolymers. akjournals.comakjournals.com Studies analyze the stages of decomposition, including dehydration and the breakdown of the organic structure, to determine the material's thermal stability. pnrjournal.comakjournals.com
In the field of catalysis, Nickel(II) complexes are extensively studied for the copolymerization of ethylene (B1197577) with acrylate monomers. nih.govacs.orgresearchgate.net While these studies often use other nickel precursors, the investigation into acrylate insertion and the catalyst's interaction with the polar acrylate group is directly relevant to understanding the fundamental chemistry of the Ni-acrylate bond. nih.govnih.gov Research explores how catalyst structure affects activity, thermal stability, and the level of acrylate incorporation into the polymer chain, with a key challenge being the deactivation of the catalyst by the polar monomer. nih.govacs.org
Research Findings on Nickel(II) Acrylate
Detailed studies have provided specific data on the properties and behavior of Nickel(II) acrylate and its derivatives.
Thermal Decomposition Data
The thermal stability of metal acrylates and their polymers is a key area of investigation. Thermogravimetric analysis (TGA) reveals the temperatures at which these compounds lose mass through processes like dehydration and decomposition.
A study on the thermal decomposition of various transition metal acrylates found that Nickel(II) acrylate first undergoes a two-stage dehydration process before the main decomposition begins. akjournals.com In copolymers with styrene, the thermal stability of nickel-containing materials was found to decrease as the metal content increased. akjournals.com In a more complex system, a co-crystal involving a Nickel(II) acrylate complex was shown to be thermally stable up to 108 °C, after which it decomposed in sequential steps, releasing water, acrylate, and other ligands. mdpi.com
| Compound | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Reference |
|---|---|---|---|---|
| Nickel(II) acrylate | Dehydration | 25-180 | ~6-7% | akjournals.com |
| Main Decomposition | Not specified | Not specified | akjournals.com | |
| [Ni(bpy)(acr)₂(H₂O)]·MA | Dehydration | 108-168 | Not specified | mdpi.com |
| Acrylate Loss | 168-~268 | ~24.5% (calculated) | mdpi.com | |
| Bipyridine Loss | Not specified | Not specified | mdpi.com | |
| Melamine (B1676169) Loss | Not specified | Not specified | mdpi.com | |
| Nickel acrylate-methyl methacrylate (B99206) copolymer | Dehydration | 26-189 | 9.1% | pnrjournal.com |
| Carboxyl Group Decomposition | 189-340 | 20.7% | pnrjournal.com | |
| Main Chain Decomposition | 340-602 | 36.1% | pnrjournal.com |
Catalytic Activity in Ethylene Copolymerization
Nickel(II) complexes are prominent catalysts for the copolymerization of ethylene with polar monomers like acrylates. Research focuses on optimizing catalyst structure to achieve high activity and incorporation of the polar monomer. The data below highlights the performance of different Nickel(II) phosphine-phenolate precatalysts.
| Precatalyst | Activity (10⁵ g polymer·mol Ni⁻¹·hr⁻¹) | MA Incorporation (mol %) | [MA] (M) | Reference |
|---|---|---|---|---|
| Mononuclear Ni(II) Complex 1 | 3.8 | 1.5 | 0.2 | acs.org |
| Mononuclear Ni(II) Complex 2 | 0.65 | 7.9 | 0.2 | acs.org |
| Trinuclear Ni(II) Complex 4 | 0.26 | 3.0 | 0.2 | acs.org |
Structure
3D Structure of Parent
Properties
CAS No. |
51222-18-5 |
|---|---|
Molecular Formula |
C6H6NiO4 |
Molecular Weight |
200.80 g/mol |
IUPAC Name |
nickel(2+);prop-2-enoate |
InChI |
InChI=1S/2C3H4O2.Ni/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 |
InChI Key |
QFVGCVZHAQQIMT-UHFFFAOYSA-L |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].[Ni+2] |
Origin of Product |
United States |
Synthesis and Derivatization of Nickel Ii Acrylate Complexes
Synthetic Methodologies for Nickel(II) Acrylate (B77674)
The formation of nickel(II) acrylate complexes can be achieved through several distinct synthetic pathways. These methods include direct synthesis from simple nickel salts, the use of auxiliary ligands to guide complex formation, the incorporation of complex organic scaffolds like Morita-Baylis-Hillman adducts, and polymerization to form advanced materials.
The most straightforward method for preparing nickel(II) acrylate involves the direct reaction of a nickel(II) salt with acrylic acid or its corresponding salt (acrylate). In aqueous solutions, nickel(II) ions, typically from sources like nickel perchlorate (B79767) hexahydrate or nickel chloride, can coordinate with acrylate anions. science.govpnrjournal.com Quantum-chemical simulations indicate that in an aqueous environment at pH 3-4, the formation of an octahedral complex, specifically [Ni(H₂O)₅(acrylate)]⁺, is energetically favorable. researchgate.net The reaction involves the substitution of a water molecule from the nickel hexaqua-complex, [Ni(H₂O)₆]²⁺, by an acrylate ion, a process that is significantly exothermic. researchgate.net
Similarly, complexes can be prepared using acrylic acid and other nickel(II) sources in various solvents. For instance, metal-containing monomers based on acrylic acid and 4′-phenyl-2,2′:6′,2″-terpyridine (PhTpy) have been synthesized, which involves the formation of a nickel(II) acrylate complex as a key step before polymerization. mdpi.com The synthesis of poly(salicylaldehyde-acrylate)divinylbenzene resins and their subsequent chelation with Ni(II) ions represents another route where a nickel acrylate linkage is formed on a polymer backbone. niscpr.res.in
The properties and reactivity of nickel(II) acrylate complexes can be finely tuned by introducing ancillary ligands. These ligands modify the coordination sphere of the nickel center, influencing stability, solubility, and catalytic activity. Pyridine-based ligands are particularly effective. mdpi.comresearchgate.net For example, nickel(II) dichloride complexes featuring a pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene (py-ImPy) ligand have been developed as precursors for acrylate synthesis from ethylene (B1197577) and CO₂. mdpi.comresearchgate.net X-ray diffraction analysis of these complexes reveals a monomeric, distorted tetrahedral geometry where the py-ImPy ligand forms a rigid six-membered chelate ring with the nickel center. mdpi.com
The use of bidentate N,N-α-diimine ligands is another prominent strategy, leading to nickel(II) complexes that are promising catalysts for polymerization reactions. researchgate.net The development of nickel-modified homogeneous catalysts for butadiene dimerization also highlights the critical role of ligands in controlling reaction selectivity and activity. acs.org Stoichiometric reactions involving electron-rich Ni(0) complexes with ligands such as 2,2′-bipyridine (bpy) and 1,8-diazabicyclo(5,4,0)undec-7-ene (DBU) can lead to the formation of nickelalactones, which are key intermediates in the synthesis of acrylates from ethylene and CO₂. mdpi.comresearchgate.net
Morita-Baylis-Hillman (MBH) adducts, which are highly functionalized molecules, can serve as sophisticated ligands for the synthesis of novel nickel(II) complexes. mdpi.commdpi.com These adducts are typically prepared via the coupling of an aldehyde and an acrylate, resulting in a structure bearing hydroxyl and carbonyl functional groups. mdpi.com These groups are capable of coordinating with a central nickel(II) ion.
In a typical synthesis, an MBH adduct, such as methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, is reacted with a nickel(II) salt in an alkaline medium. mdpi.com The resulting complexes can exhibit various geometries depending on the coordination environment; for the aforementioned ligand, a square planar geometry for the Ni²⁺ complex was proposed based on semi-empirical PM6 method optimization. mdpi.com Similarly, an MBH adduct derived from an aromatic aldehyde with multiple functional groups was used to create a series of organometallic complexes, including a hexagonal crystal class structure for the Ni²⁺ derivative. mdpi.com These examples demonstrate that MBH adducts act as multifunctional ligands, enabling the creation of structurally diverse nickel(II) complexes. mdpi.commdpi.com A diastereoselective photoredox nickel-mediated allylation of aldehydes has also been reported using MBH acetates, where an allyl Ni(II) complex is formed as a key intermediate. acs.org
Nickel(II) acrylate can be incorporated as a metal-containing monomer in copolymerization reactions to produce advanced functional materials like high-strength, self-healing copolymers and hydrogels. pnrjournal.commdpi.com A common approach involves the free-radical polymerization of an aqueous solution containing acrylamide (B121943) (AAm), acrylic acid (AAc), and a nickel(II) acrylate complex, such as those stabilized with 4′-phenyl-2,2′:6′,2″-terpyridine (PhTpy). mdpi.com The incorporation of the nickel ion directly into the polymer chain via the acrylate moiety introduces metal-ligand coordination bonds that can act as reversible cross-links, imparting self-healing properties. mdpi.com
Hydrogels based on copolymers of nickel acrylate and other monomers like methyl methacrylate (B99206) have also been synthesized. pnrjournal.compnrjournal.com These materials are investigated for their potential as heat-resistant adhesive coatings and for their swelling behavior in water. pnrjournal.compnrjournal.com The synthesis typically involves dissolving a nickel(II) salt like NiCl₂ in an alkaline solution, followed by the addition of acrylic acid to form the nickel acrylate in situ. Monomers such as methyl methacrylate and an initiator (e.g., potassium persulfate) are then added to begin polymerization, resulting in a porous, viscous copolymer. pnrjournal.com Furthermore, hydrogels composed of 2-hydroxyethyl acrylate (HEA) and itaconic acid (IA) have been synthesized and optimized for the removal of Ni²⁺ ions from aqueous solutions, where the nickel ions are adsorbed through coordination with the hydroxyl and carboxyl groups of the hydrogel network. mdpi.comdntb.gov.ua
| Copolymer System | Metal Complex | Tensile Strength | Healing Efficiency | Key Feature |
|---|---|---|---|---|
| Acrylamide / Acrylic Acid / Phenylterpyridine Acrylate | Ni(II)-PhTpy-Acrylate | High (up to 100 MPa reported for some metallopolymers in the series) | Up to 83% | Autonomous intrinsic healing due to labile metal-heteroatom coordination bonds. mdpi.com |
Precursor Design and Catalyst Architectures for Nickel(II)-Acrylate Transformations
The design of nickel(II) catalyst precursors is crucial for mediating transformations involving acrylates, particularly in the context of ethylene copolymerization. Both neutral and cationic catalyst architectures have been developed, each offering distinct advantages in terms of activity, stability, and the properties of the resulting polymer.
Neutral Nickel(II) Catalysts
Neutral nickel(II) catalysts have emerged as highly effective for the copolymerization of ethylene and polar monomers like acrylates. acs.org A prominent design involves phosphine-phenolate ligands with bulky substituents. researchgate.net For example, Ni(II) complexes with an o-bis(aryl)phosphinophenolate ligand, where one of the oxygen atoms from a methoxy (B1213986) group on the P-bound aryl can coordinate to the nickel center's apical position, have shown high activity without needing an activator. researchgate.net These catalysts produce high molecular weight, linear copolymers with the acrylate units incorporated into the main polymer chain. researchgate.net
Mechanistic studies have shown that for neutral Ni(II) catalysts, irreversible termination reactions can be a limiting factor, rather than the reversible blocking of coordination sites often seen with other catalysts. acs.org The design of catalysts like POP-Ni-py and PONap-Ni-py has focused on achieving high thermal stability and either higher incorporation of the polar monomer or improved resistance to chain transfer induced by the acrylate. researchgate.net The strategic placement of bulky groups on the ligand framework is essential to shield the reactive metal center, enhance thermal stability, and prevent catalyst decomposition. nih.gov
| Catalyst/Ligand | Co-monomer | Activity (kg/(mol·h)) | Polymer MW (kDa) | Acrylate Incorporation (mol %) | Reference |
|---|---|---|---|---|---|
| Bulky phosphine-phenolate (1Ph) | tert-Butyl Acrylate (tBA) | ~37,000 | Low MW | ~0.3 | nih.gov |
| o-bis(2,6-dimethoxyphenyl)phosphinophenolate | Methyl Acrylate (MA) | 22,300 | 174.4 | 1.5 | researchgate.net |
| POP-Ni-py | tert-Butyl Acrylate (tBA) | 660 | 55.1 | ~2.2 | researchgate.netescholarship.org |
Cationic Nickel(II) Catalysts
Cationic nickel(II) complexes represent another major class of catalysts for these transformations. Brookhart and coworkers first introduced cationic Ni(II) α-diimine complexes, which demonstrated that ethylene could be polymerized via insertion into a Ni(II)-alkyl bond. mdpi.com More recent strategies have focused on "catalyst editing," where post-synthetic modifications are used to generate a diverse library of catalysts from a common precursor. escholarship.orgacs.orgnih.gov This approach involves the alkylation of a pendant phosphine (B1218219) group on a ligand framework, followed by anion exchange, to create cationic Ni phosphonium (B103445) catalysts with varied steric and electronic profiles. acs.orgnih.gov
These cationic catalysts are highly active in ethylene/acrylate copolymerization, producing copolymers with moderate acrylate incorporation. escholarship.orgacs.org For instance, a catalyst with a methyl phosphonium substituent showed significantly higher activity and produced higher molecular weight copolymers compared to its neutral analogue under identical conditions. escholarship.org The structure of the phosphonium group and the nature of the counter-anion can be tuned to control catalyst performance, including activity, polymer molecular weight, and the level of acrylate incorporation. acs.orgresearchgate.net
| Catalyst (Phosphonium Substituent) | Activity (kg/(mol·h)) | Polymer MW (kDa) | tBA Incorporation (mol %) | Reference |
|---|---|---|---|---|
| Methyl (2a) | 1130 | 84.7 | ~0.6 | escholarship.org |
| Trifluoromethyl (2f) | ~800 (estimated from relative data) | ~83 (estimated from relative data) | Lower than neutral analogue | escholarship.org |
Development of Bidentate and Multidentate Ligand Systems
The design and synthesis of bidentate and multidentate ligands are central to advancing nickel-catalyzed reactions. These ligands chelate to the nickel center, creating stable complexes and influencing their electronic and steric properties.
Phosphine-Phenolate Chelating Ligands
Phosphine-phenolate [P,O] ligands have emerged as a significant class of ligands for nickel catalysts, particularly in the realm of olefin polymerization. researcher.life These bidentate ligands offer a combination of a hard phenolate (B1203915) oxygen donor and a soft phosphine donor, which allows for fine-tuning of the catalyst's electronic and steric properties. The synthesis of nickel(II) complexes with these ligands often involves the reaction of a suitable nickel precursor, such as (TMEDA)NiMe₂ (TMEDA = N,N,N',N'-tetramethylethylenediamine), with the desired phosphine-phenol ligand. acs.org
Researchers have synthesized various sterically bulky phosphino-phenolate ligands to enhance catalyst performance, especially for ethylene polymerization at elevated temperatures. researcher.life For instance, nickel complexes bearing these bulky ligands have demonstrated high catalytic activities, producing linear polymers with high molecular weights. researcher.life The nature of the labile ligand, which can be tuned, also significantly impacts the performance of neutral nickel catalysts supported by bidentate phosphine-phenoxide and phosphine-enolate ligands in ethylene/acrylate copolymerization. researcher.life By adjusting the labile ligand, copolymerization activity can be substantially increased. researcher.life
A notable strategy involves the use of BINOL (1,1′-bi-2-naphthol)-based phosphine diphenol ligands. Complexation with (TMEDA)NiMe₂ can yield either mononuclear Ni(II)Me species with ancillary ligands like triethylphosphine (B1216732) or pyridine (B92270), or a trinuclear nickel complex. acs.org Single-crystal X-ray diffraction of a mononuclear complex revealed an intramolecular hydrogen-bonding interaction between the coordinating phenolate and the phenol (B47542) group in the solid state. acs.org These complexes have shown activity in both ethylene homopolymerization and ethylene/methyl acrylate copolymerization. acs.org
| Ligand Type | Nickel Precursor | Resulting Complex Type | Application | Key Findings |
| Phosphine-Phenolate [P,O] | (TMEDA)NiMe₂ | Mononuclear or Trinuclear Ni(II) | Ethylene/Acrylate Copolymerization | Labile ligand tuning enhances activity. researcher.lifeacs.org |
| Bulky Phosphino-Phenolate | Not Specified | Ni(II) Complexes | Ethylene Polymerization | High activity and high molecular weight polymers at elevated temperatures. researcher.life |
| BINOL-based Phosphine Diphenol | (TMEDA)NiMe₂ | Mononuclear Ni(II)Me, Trinuclear Ni(II) | Ethylene Homopolymerization, Ethylene/Methyl Acrylate Copolymerization | Intramolecular hydrogen bonding observed. acs.org |
Pyridylimino and P,O-Chelated Ligands
Pyridylimino and P,O-chelated ligands represent another important class of ligands for the synthesis of nickel(II) acrylate complexes. Pyridylimino ligands, which are bidentate, are typically synthesized through the condensation of an appropriate amine with a pyridine-based aldehyde or ketone. The resulting nickel complexes are often prepared by reacting the pyridylimino proligand with a nickel source like (dimethoxyethane)nickel dibromide. researchgate.net These complexes have been investigated as catalysts for the copolymerization of ethylene with methyl acrylate. units.itresearchgate.net The substituents on both the pyridine and imino moieties can be varied to tune the catalytic properties, influencing the polar monomer incorporation and the structure of the resulting copolymers. units.it For instance, a series of Ni(II) complexes with pyridylimino ligands differing in the substituent on the pyridine ring have been shown to generate active catalysts for ethylene/methyl acrylate copolymerization, producing low-molecular weight, hyperbranched copolymers. units.itresearchgate.net
P,O-chelated ligands, often phosphine-based, are also crucial in developing nickel catalysts for ethylene/acrylate copolymerization. researchgate.net A "catalyst editing" strategy has been demonstrated where alkylation of a pendant phosphine in a P,O-Ni catalyst, followed by anion exchange, allows for the generation of a diverse library of cationic Ni phosphonium catalysts. researchgate.netcaltech.eduacs.org This post-synthetic modification approach offers a rapid and efficient way to modulate the steric and electronic profiles of the catalyst. researchgate.net These cationic complexes have proven to be highly active in the copolymerization of ethylene and acrylate. researchgate.netcaltech.edu
| Ligand Type | Synthesis Method | Application | Key Features |
| Pyridylimino | Condensation of amine and pyridine-aldehyde/ketone | Ethylene/Methyl Acrylate Copolymerization | Tunable substituents on pyridine and imino groups. researchgate.netunits.it |
| P,O-Chelated (Phosphine-based) | Post-synthetic alkylation and anion exchange | Ethylene/Acrylate Copolymerization | "Catalyst editing" allows for diverse catalyst library. researchgate.netcaltech.eduacs.org |
N-Heterocyclic Carbene Ligands
N-Heterocyclic Carbene (NHC) ligands have gained prominence in nickel catalysis due to their strong σ-donating properties, which can lead to highly stable and active catalysts. incatt.nl For the synthesis of nickel(II) acrylate complexes, pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene (py-ImPy) ligands have been developed. mdpi.comresearchgate.net These C,N-bidentate ligands are prepared as py-ImPy salts. mdpi.comresearchgate.net The corresponding nickel(II) dichloride complexes are then synthesized via a transmetalation protocol from silver(I) complexes. mdpi.comresearchgate.netresearchgate.net
X-ray diffraction analysis of these nickel(II) complexes reveals a distorted tetrahedral geometry and a six-membered chelate ring structure. mdpi.comresearchgate.net The py-ImPy ligands form a more planar chelate with the nickel center compared to related N-picolyl-ImPy ligands. mdpi.com These py-ImPyNi(II)Cl₂ complexes have shown catalytic activity in the synthesis of acrylates from ethylene and carbon dioxide. mdpi.comresearchgate.net Interestingly, the addition of monodentate phosphines as additives can significantly enhance the catalytic activity. mdpi.com
Another approach involves the use of N-phosphinomethyl-substituted NHC ligands. Nickel complexes bearing these ligands have demonstrated improved reducing ability and thermal stability compared to complexes with bipyridine or bisphosphine ligands, leading to high turnover numbers in acrylate synthesis from ethylene and CO₂. researchgate.net Cationic nickel(II) complexes with chelating NHCs can be synthesized by reacting NiCl₂(PMe₃)₂ with the NHC precursor, resulting in monocationic salts. york.ac.uk
| Ligand Precursor | Synthesis of Ni(II) Complex | Geometry of Ni(II) Complex | Catalytic Application |
| Pyridine-chelated Imidazo[1,5-a]pyridin-3-ylidene (py-ImPy) salts | Transmetalation from Ag(I) complexes | Distorted tetrahedral, six-membered chelate ring mdpi.comresearchgate.net | Acrylate synthesis from ethylene and CO₂ mdpi.comresearchgate.net |
| N-phosphinomethyl-substituted NHC | Not specified | Not specified | Acrylate synthesis from ethylene and CO₂ researchgate.net |
| Chelating NHC precursor | Reaction with NiCl₂(PMe₃)₂ | Square-planar (dicationic) | Not specified |
Iminopyrrolyl Chelating Ligands
Iminopyrrolyl ligands have been successfully employed in the synthesis of nickel(II) complexes for olefin oligo- and polymerization. These bidentate N,N' chelating ligands can be designed with varying steric bulk and electronic properties by modifying the aryl substituents on the pyrrole (B145914) and imine moieties. nih.govacs.org The synthesis of the corresponding nickel(II) complexes is typically achieved by reacting the sodium or potassium salt of the iminopyrrolyl ligand with a suitable nickel(II) precursor, such as trans-[Ni(C₆H₅)(PPh₃)₂Cl] or [Ni(η³-CH₂C₆H₅)Cl(PMe₃)]. nih.govacs.orgacs.org
A family of mono(2-iminopyrrolyl) nickel(II) complexes with the general formula [Ni{κ²N,N'-5-(aryl)-NC₄H₂-2-C(H)=N-2,6-(aryl)}(C₆H₅)(PPh₃)] have been synthesized and characterized. nih.gov Similarly, η¹-benzyl Ni(II) complexes of the type [Ni{κ²N,N′-5-R-NC₄H₂-2-C(H)═N(2,6-iPr₂C₆H₃)}(η¹-CH₂C₆H₅)(PMe₃)] have also been prepared. acs.org X-ray diffraction studies have confirmed the bidentate coordination of the iminopyrrolyl ligand to the nickel center through the pyrrolyl and iminic nitrogen atoms. acs.org
These nickel complexes, often used as single-component catalysts without the need for an aluminum activator, have shown catalytic activity for the polymerization of ethylene, producing hyperbranched polyethylene (B3416737). nih.govacs.org The molecular weight and branching of the resulting polymer can be influenced by the steric bulk of the ligand and the presence of a phosphine scavenger like [Ni(COD)₂]. nih.govacs.org In some cases, tridentate C,N,N'-ligated nickel(II) complexes can be formed through an intramolecular C-H activation, leading to cyclometalated species. google.com
| Ligand Type | Nickel Precursor | Resulting Complex | Catalytic Application | Polymer Product |
| 5-Aryl-2-(N-arylformimino)pyrrole | trans-[Ni(C₆H₅)(PPh₃)₂Cl] | [Ni(iminopyrrolyl)(C₆H₅)(PPh₃)] | Ethylene polymerization | Hyperbranched polyethylene nih.gov |
| 5-R-2-[N-(2,6-diisopropylphenyl)formimino]pyrrolyl potassium salt | [Ni(η³-CH₂C₆H₅)Cl(PMe₃)] | [Ni(iminopyrrolyl)(η¹-CH₂C₆H₅)(PMe₃)] | Ethylene oligo-/polymerization | Hyperbranched polyethylene acs.org |
| 5-Aryl-2-(N-aryl)formiminopyrrolyl | Not specified | Tridentate C,N,N' Ni(II) complex | Ethylene polymerization | Hyperbranched polyolefins google.com |
Role of Ancillary Ligands (e.g., Pyridine, Phosphines) in Complex Stability and Reactivity
Ancillary ligands, which are not directly involved in the catalytic transformation but are coordinated to the metal center, play a crucial role in determining the stability and reactivity of nickel(II) acrylate complexes. Pyridine and phosphines are common examples of such ligands.
Pyridine ligands are known to be active in nickel-promoted coupling reactions. mdpi.com The incorporation of a pyridine moiety into the ligand framework can enhance the stability of the resulting nickel complexes. researchgate.net For example, in PCN pincer complexes, the presence of pyridine as a nitrogen side arm has been shown to improve the stability of β-hydrogen-containing alkyl complexes. researchgate.net The nucleophilicity and steric properties of the pyridine moiety contribute to the enhanced stability and reactivity of metal complexes, particularly those with metal centers in lower oxidation states. nih.gov In the context of nickel(II) acrylate synthesis, pyridine can be used as a labile monodentate ligand in phosphine-diphenol nickel(II) complexes. acs.org However, in some cases, the presence of pyridine can lead to decomposition of the initial complex and the formation of more stable multinuclear species. acs.org
Phosphines are another critical class of ancillary ligands. wikipedia.org Monodentate phosphines can be used as additives to improve the catalytic activity of nickel complexes in acrylate synthesis. mdpi.com For instance, the addition of phosphines like PPh₃ can prevent catalyst decomposition. mdpi.com In phosphine-phenolate nickel catalysts, the nature of the labile ligand, which can be a phosphine, significantly influences catalyst initiation and chain propagation in ethylene/acrylate copolymerization. researcher.life The choice of phosphine can affect the steric and electronic environment around the nickel center, thereby influencing the catalyst's performance. incatt.nl Bidentate phosphine ligands are particularly effective in stabilizing nickel complexes due to the chelate effect, which can lead to increased reactivity and prevent side reactions like β-hydride elimination. incatt.nl The thermal stability of phosphine ligands can be further enhanced by incorporating them into pincer-type ligand architectures. wikipedia.org
Post-Synthetic Functionalization and Catalyst Editing Strategies
Post-synthetic functionalization and catalyst editing have emerged as powerful strategies for the rapid and efficient development of tailored homogeneous catalysts. researchgate.netcaltech.eduacs.org This approach avoids the often lengthy and challenging de novo synthesis of new ligands and catalysts by modifying an existing catalyst structure. researchgate.net
A notable example is the "catalyst editing" strategy applied to nickel-catalyzed ethylene/acrylate copolymerization. researchgate.netcaltech.eduacs.org This method involves the alkylation of a pendant phosphine group in a phosphino-phenoxide-based nickel catalyst, followed by anion exchange. researchgate.netcaltech.edunih.gov This process generates a library of cationic nickel phosphonium catalysts with diverse steric and electronic profiles. researchgate.netcaltech.eduacs.org The electrophile and the anion used in this late-stage functionalization directly correlate with the subsequent catalytic behavior of the complex. researchgate.netcaltech.edu This strategy provides a step-efficient pathway to fine-tune the properties of P,O-nickel complexes, which are effective catalysts for ethylene/tert-butyl acrylate copolymerization. nih.gov
This approach offers significant advantages in terms of "step economy" compared to traditional ligand design, which may require multi-step syntheses to achieve similar structural modifications. researchgate.net The facile and selective formation of these cationic nickel complexes, combined with the wide availability of various alkylating agents and anions, allows for precise structural editing of the catalyst. nih.gov This tunability has been shown to impact catalyst activity and the molecular weight of the resulting copolymers. researchgate.net
| Strategy | Description | Application | Key Advantage |
| Catalyst Editing | Alkylation of a pendant phosphine followed by anion exchange in a P,O-Ni catalyst. | Ethylene/Acrylate Copolymerization | Rapid generation of a diverse library of cationic catalysts with tunable steric and electronic properties. researchgate.netcaltech.eduacs.org |
| Post-Synthetic Functionalization | Modification of a pre-existing catalyst complex. | Homogeneous Catalysis | Avoids lengthy de novo synthesis, allowing for efficient optimization of catalyst performance. researchgate.netnih.gov |
Coordination Chemistry and Structural Analysis of Nickel Ii Acrylate Systems
Geometry and Electronic Structure of Nickel(II)-Acrylate Complexes
Distorted Octahedral Configurations
The most prevalent geometry for nickel(II) acrylate (B77674) complexes is a distorted octahedral configuration. acs.orgresearchgate.net This arrangement involves the central nickel(II) ion coordinated to six ligands. In many instances, these are a combination of acrylate ligands and other donor molecules, such as water or nitrogen-containing heterocyclic ligands. researchgate.netresearchgate.net
Single-crystal X-ray diffraction studies have provided definitive evidence for this geometry. For example, in some nickel(II) complexes, the Ni(II) ion is six-coordinate, bonded to four nitrogen atoms from two diamine ligands and two oxygen atoms from either aqua ligands or methacrylate (B99206) ligands, resulting in a distorted octahedral geometry. researchgate.netsemanticscholar.org The distortion from a perfect octahedron arises from the different steric and electronic properties of the coordinating ligands. Electronic spectra and magnetic measurements are also key techniques used to propose a distorted octahedral stereochemistry for Ni(II) complexes. researchgate.net
The versatility of the acrylate ligand is crucial in the formation of these structures. It can coordinate in different modes, which, along with the presence of other ligands, influences the final geometry. researchgate.net For instance, in some complexes, acrylate ions act as both unidentate and chelate ligands, contributing to the distorted octahedral environment. researchgate.net
| Complex | Coordinating Ligands | Key Structural Feature | Reference |
|---|---|---|---|
| Ni(en)₂(H₂O)₂₂ | Ethylenediamine (B42938) (en), Water (H₂O), Methacrylate (MAA) | Ni(II) is coordinated to four nitrogen atoms from two 'en' ligands and two oxygen atoms from two water molecules. | researchgate.net |
| [Ni(pn)₂(MAA)₂] | 1,3-propylenediamine (pn), Methacrylate (MAA) | Ni(II) is coordinated to four nitrogen atoms from two 'pn' ligands and two oxygen atoms from two methacrylate ligands. | researchgate.net |
| [Ni(C₉H₄N₂O₄)(H₂O)₅]·5H₂O | 1H-benzimidazole-5,6-dicarboxylate, Water (H₂O) | The Ni(II) atom is six-coordinated by one N atom and five O atoms from water molecules. | researchgate.net |
| Ni A (bis-ligated complex) | Iminopyridine ligands, Chlorine | Four nitrogen atoms from iminopyridine ligands and two terminal chlorine atoms coordinate to the nickel center. | acs.org |
| Ni B (monoligated complex) | Iminopyridine ligand, Chlorine, Methanol | A centrosymmetric dimer with each nickel coordinated to two nitrogen atoms, two bridging chlorine atoms, one terminal chlorine, and one oxygen from methanol. | acs.org |
Square Planar and Tetrahedral Geometries
While less common for simple acrylate systems, square planar and tetrahedral geometries are also observed in nickel(II) complexes, particularly when influenced by specific ligands. researchgate.netsemanticscholar.org
Square planar geometry is typically favored with strong field ligands and can occur in four-coordinate nickel(II) complexes. researchgate.netua.es For instance, certain nickel(II) complexes with N,O-donor Schiff base ligands adopt a square-planar geometry. ua.es The electronic properties of the ligands play a crucial role; strong π-acceptor ligands can stabilize the square planar arrangement. researchgate.net Research on nickel(II)-arylthiolate complexes has also revealed square planar structures. nih.gov
Tetrahedral geometry is often observed in nickel(II) complexes with bulky ligands and weak field ligands, where steric hindrance prevents the formation of a planar or octahedral structure. researchgate.netquora.com For example, nickel(II) dichloride complexes with pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene (py-ImPy) ligands have been shown to exhibit a monomeric distorted tetrahedral geometry. mdpi.com The steric bulk of the ligands is a determining factor in favoring a tetrahedral arrangement. researchgate.net
The interplay between steric and electronic effects of the ligands ultimately dictates whether a nickel(II) complex will adopt a square planar or tetrahedral geometry. researchgate.net
Chelate Ring Formation and Conformations
The acrylate ligand, along with other co-ligands, can form chelate rings with the nickel(II) center. A chelate ring is a stable cyclic structure formed when a ligand bonds to the central metal ion at two or more points.
In the context of nickel(II) acrylate systems, the acrylate anion can act as a bidentate ligand, coordinating to the nickel ion through both of its oxygen atoms, thus forming a four-membered chelate ring. However, more commonly, chelation involves other ligands present in the complex. For example, in mixed-ligand complexes, diamines like ethylenediamine can form stable five-membered chelate rings with the nickel(II) ion. researchgate.net
Ligand-Metal Interactions and Bonding Characteristics
The nature of the interaction between the ligands and the central nickel(II) ion is fundamental to the structure and properties of nickel(II) acrylate complexes. This includes the various ways the acrylate ligand can coordinate and the role of different donor atoms.
Acrylate Ligand Coordination Modes (e.g., Monodentate, Bidentate)
The acrylate ligand (CH₂=CH-COO⁻) is a versatile ligand that can coordinate to a metal center in several ways. The most common coordination modes are monodentate and bidentate. researchgate.netpnrjournal.com
In the monodentate coordination mode, the acrylate ligand binds to the nickel(II) ion through only one of its carboxylate oxygen atoms. This is observed in complexes such as tetraaqua(acrylato)cobalt(II), where both acrylate ions are unidentate. researchgate.net In some nickel(II) carboxylate complexes, a monodentate carboxylate ligand is stabilized by a hydrogen-bonding interaction with a co-ligated water molecule. acs.orgacs.org
In the bidentate coordination mode, both oxygen atoms of the carboxylate group bind to the nickel(II) ion. This can occur in two ways:
Chelating bidentate: Both oxygen atoms bind to the same nickel(II) ion, forming a four-membered chelate ring. This mode is common in many nickel(II) carboxylate complexes. acs.orgacs.org
Bridging bidentate: The two oxygen atoms bind to two different nickel(II) ions, thus bridging them.
The coordination mode of the acrylate ligand can be influenced by the presence of other ligands in the coordination sphere. For instance, in some mixed-ligand nickel(II) complexes, acrylate ions can act as both unidentate and chelating ligands within the same complex. researchgate.net
| Complex System | Ligand | Coordination Mode | Key Observation | Reference |
|---|---|---|---|---|
| Mixed-ligand Ni(II) complexes | Acrylate | Unidentate and Chelating | Acrylate ions can adopt different coordination modes within the same complex structure. | researchgate.net |
| [(6-Ph₂TPA)Ni(H₂O)(O₂CR)]ClO₄ | Carboxylate | Monodentate | Stabilized by hydrogen bonding with a coordinated water molecule. | acs.orgacs.org |
| [(6-Ph₂TPA)Ni(O₂CR)]ClO₄ | Carboxylate | Bidentate Chelating | Forms a stable chelate ring with the Ni(II) center. | acs.orgacs.org |
Role of Oxygen and Other Donor Atoms in Coordination
The coordination sphere of nickel(II) in these complexes is often completed by donor atoms other than the acrylate oxygens. These can include oxygen from water molecules or other ligands, and nitrogen from various organic ligands. researchgate.netresearchgate.net
Oxygen donor atoms from co-ligands like water molecules are frequently involved in the coordination, typically resulting in aqua complexes. researchgate.net In some structures, an oxygen atom from a coordinated water molecule can form hydrogen bonds with the acrylate ligand, influencing its coordination mode. acs.orgacs.org Phenoxido oxygen atoms can also act as bridging donors in polynuclear nickel(II) complexes. mdpi.com
The combination of different donor atoms (O, N) in the coordination sphere allows for a wide variety of structures and properties in nickel(II) acrylate systems.
Influence of Counterions and Secondary Metal Additives on Coordination
The coordination environment of Nickel(II) acrylate is significantly influenced by the presence of counterions and secondary metal additives. These components can alter the steric and electronic properties of the nickel center, affecting catalytic activity and the final structure of the resulting compounds.
In ethylene (B1197577)/acrylate copolymerization catalysis, the addition of certain secondary metals can have a pronounced effect. For instance, the in situ addition of aluminum isopropoxide (Al(OiPr)3) as a secondary metal additive to a bisphosphine phenoxide (POP) Nickel(II) system results in an increased activity for ethylene/acrylate copolymerization, while still maintaining high levels of acrylate incorporation. acs.orgx-mol.com Conversely, the addition of other metal precursors can lead to the formation of bimetallic complexes where the ancillary ligand binds in a PO-bidentate fashion to each metal, often with bridging phenoxide or halide groups. acs.orgx-mol.com These halide bridges, in particular, are highlighted as a potential inhibition mechanism through their binding to the nickel center. acs.orgx-mol.com
The selection of counterions or reagents can facilitate the coordination of the acrylate. In the synthesis of Nickel(II) diphosphine complexes, silver(I) salts are used to abstract chloride ions, which allows for the coordination of various carboxylates, including acrylate analogues like succinate (B1194679) and glutamate. researchgate.net This demonstrates how the removal of a competing counterion (Cl⁻) enables the desired carboxylate to bind to the nickel center. researchgate.net
Spectroscopic Characterization Methodologies
A suite of spectroscopic techniques is essential for the comprehensive characterization of Nickel(II) acrylate complexes, providing detailed information on structure, bonding, and morphology.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights (e.g., ¹H, ³¹P{¹H} NMR)
NMR spectroscopy is a powerful tool for elucidating the structure of Nickel(II) acrylate complexes and investigating reaction mechanisms in solution.
¹H NMR spectroscopy is widely used to identify and characterize the organic ligands attached to the nickel center. It provides evidence for the formation of acrylate-containing products and intermediates. For example, in the reaction of tmeda-nickelalactone with methyl triflate (MeOTf), ¹H NMR spectroscopy was used to identify the formation of the ring-opened intermediate [(tmeda)Ni(OTf)CH₂CH₂COOMe] and the final product, methyl acrylate. scispace.com Mechanistic studies of acrylate-induced β-H elimination in nickel-catalyzed copolymerization have utilized ¹H and ¹H–¹H COSY NMR to identify the reaction products. nih.gov
³¹P{¹H} NMR is indispensable for characterizing nickel complexes that contain phosphine (B1218219) ligands, which are common in catalysts for acrylate polymerization. The chemical shifts in ³¹P{¹H} NMR spectra provide information about the coordination environment of the phosphorus atoms. For instance, it has been used to characterize nickelalactone complexes bearing the bis-(di-tert-butylphosphino)ethane (dtbpe) ligand. scispace.com Furthermore, ³¹P{¹H} NMR can detect side reactions and catalyst deactivation pathways, such as the formation of phosphonium (B103445) species upon treatment of a nickel catalyst with tert-butyl acrylate (tBA). nih.gov The technique is also used to characterize diphosphine complexes where carboxylates are coordinated to the nickel center. researchgate.net
Table 1: Selected NMR Data for Nickel(II) Acrylate and Related Complexes
| Compound/System | Nucleus | Solvent | Chemical Shift (δ, ppm) | Key Observation | Reference |
|---|---|---|---|---|---|
| 1-Bis(di-tert-butylphosphino)ethan-1-ethylenenickela-2-oxacyclopentan-3-one | ³¹P{¹H} | CD₂Cl₂ | 77.7 (d), 80.5 (d) | Characterization of the phosphine ligand in a nickelalactone precursor. | scispace.com |
| [(tmeda)Ni(OTf)CH₂CH₂COOMe] | ¹H | CD₂Cl₂ | 3.72 (s, 3H, C(O)OCH₃) | Signal confirms the formation of the methyl ester group after ring-opening. | scispace.com |
| Reaction of 1Me with tBA | ³¹P{¹H} | C₆D₆ | ~8 ppm | Appearance of a peak suggesting the formation of phosphonium species as a side product. | nih.gov |
| [Ni(Suc){(Cy₂PCH₂)₂NMe}] | ³¹P{¹H} | - | 16.4 ppm | Characterization of a nickel diphosphine complex with a coordinated succinate. | researchgate.net |
This table is interactive and allows for sorting and filtering of data.
Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Binding and Functional Group Analysis
FTIR spectroscopy is a fundamental technique for identifying functional groups and probing the coordination of ligands to the nickel center. The vibrational frequencies of carboxylate groups (C=O) are particularly sensitive to their coordination mode.
Table 2: Characteristic FTIR Frequencies for Nickel(II) Acrylate and Related Systems
| Complex/Material | Functional Group | Wavenumber (cm⁻¹) | Interpretation | Reference |
|---|---|---|---|---|
| dtbpe-Nickelalactone | ν(C=O) | 1615 | Carbonyl stretch of the lactone ring. | scispace.com |
| [Ni(Glu){(Cy₂PCH₂)₂NMe}] | ν(C=O) | 1590 (asym), 1380 (sym) | Asymmetric and symmetric carboxylate stretches indicating coordination. | researchgate.net |
| Nickel(II) dimethoxybenzoates | Carboxylate | - | Confirmed bidentate coordination of carboxylate groups. | scielo.br |
| Nickel acrylate copolymers | Various | - | Used to analyze the composition and structure of the synthesized copolymers. | pnrjournal.com |
This table is interactive and allows for sorting and filtering of data.
UV-Visible Spectroscopy for Electronic Transitions and Complex Formation
UV-Visible spectroscopy probes the d-d electronic transitions of the Nickel(II) ion and charge-transfer bands, providing information about the coordination geometry and the formation of complexes in solution. The position and intensity of absorption bands are characteristic of the ligand field around the Ni(II) center.
Typically, octahedral Ni(II) complexes exhibit three spin-allowed transitions, while square-planar complexes show different spectral features. scielo.brru.nl This technique has been employed to characterize the distorted octahedral geometry of Ni(II) complexes. mdpi.comnih.gov For example, in a study of Ni(II) complexes with a library of ligands, the UV-vis absorption spectra showed that the crystal field splitting energy (10 Dq) varied according to the nature of the coordinating arms of the ligand. nih.gov UV-Vis spectroscopy can also be used to monitor reaction kinetics, for instance, by continuously measuring the concentration of Ni²⁺ during complexation with ligands on a modified nanofiber support. mst.edu The formation of metallo-supramolecular hydrogels by coordinating Ni²⁺ ions with terpyridine-functionalized copolymers was also studied using UV-visible absorption spectroscopy, which showed red-shifts in absorption peaks upon metal coordination. mdpi.com
Table 3: UV-Visible Spectroscopic Data for Selected Nickel(II) Complexes
| Complex | Solvent/State | λmax (nm) | Assignment/Observation | Reference |
|---|---|---|---|---|
| [Ni(Sal){(Cy₂PCH₂)₂NMe}] | - | 470 | d-d transition, characteristic of the complex. | researchgate.net |
| [Ni(Glu){(Cy₂PCH₂)₂NMe}] | - | 468 | d-d transition, characteristic of the complex. | researchgate.net |
| Ni(II) complexes with tripodal amine ligands | Various | Varies | 10 Dq varies with the nature of the ligand's third arm. | nih.gov |
| P(AA-co-TPY) + Ni²⁺ | Aqueous | >305 | Red-shift upon coordination, indicating complex formation. | mdpi.com |
This table is interactive and allows for sorting and filtering of data.
Scanning Electron Microscopy (SEM) for Morphological Aspects (e.g., Copolymer Matrix)
Scanning Electron Microscopy (SEM) is employed to visualize the surface morphology and microstructure of materials derived from or containing Nickel(II) acrylate. While it does not provide information on the molecular coordination, it is crucial for understanding the macroscopic and mesoscopic structure of polymeric materials.
SEM has been used to study the morphology of copolymer matrices based on nickel and tin acrylates, providing insights into the structure and size of the matrix. pnrjournal.compnrjournal.com It is also used to characterize the porous microstructure of metallo-supramolecular hydrogels formed from copolymers and Ni²⁺ ions; the morphology was found to be dependent on the concentration of the metal ions. mdpi.com In another application, SEM images showed the effect of cross-linking agents on the formation of an uneven film of acrylate block copolymers on the surface of polyester (B1180765) fibers. scirp.org
Thermal Analysis Techniques (TGA, DTA) for Structural Stability
Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are instrumental in elucidating the structural stability and decomposition pathways of nickel(II) acrylate systems. These methods provide critical information on the thermal events associated with the breakdown of the compound, offering insights into its synthesis and degradation mechanisms. By monitoring changes in mass and temperature differentials as a function of temperature, researchers can identify key stages of decomposition, such as the loss of water molecules (dehydration), the removal of organic ligands, and the final formation of nickel oxide.
Detailed research findings from TGA and DTA studies reveal that the thermal decomposition of nickel(II) acrylate and its complexes is a multi-stage process. The specific temperatures and the nature of the decomposition products can vary depending on the exact composition of the complex, including the presence of other ligands or water molecules.
In the context of a nickel acrylate-based copolymer, thermal analysis has shown a decomposition process that occurs in three main stages. The initial phase of decomposition was observed to begin at 26.26°C, with a 9.059% mass loss by 189.03°C. pnrjournal.com This initial weight loss is typically associated with the removal of adsorbed or coordinated water molecules.
For more defined nickel(II) acrylate complexes, such as those involving other coordinating ligands like 2,2′-bipyridine (bpy) and melamine (B1676169) (MA), the decomposition profile is also stepwise. For the co-crystal [Ni(bpy)(acr)₂(H₂O)]·MA, the compound is thermally stable up to 108°C. mdpi.com Following this, a sequence of decomposition events occurs:
Dehydration: The loss of a water molecule occurs up to 168°C, which is observed as a weak endothermic effect on the DSC curve. mdpi.com
Acrylate Fission: The two acrylate ions are subsequently released in the temperature range of 168°C to 268°C. mdpi.com
Ligand Decomposition: The remaining organic ligands, bipyridine and melamine, decompose at higher temperatures, between 268°C and 529°C, in a series of exothermic events. mdpi.com
Similarly, studies on nickel(II) complexes with acrylate and various N-donor ligands confirm that the decomposition begins with the elimination of water molecules, which can be either hydration or coordination water, typically below 140°C. researchgate.net The nature of these water molecules (lattice or coordinated) can sometimes be distinguished by their different removal temperatures. researchgate.net
The decomposition of the acrylate moiety itself is a critical step. In copolymers containing nickel acrylate, the decomposition of acrylate units is a distinct stage. mdpi.com The thermal stability of these units can be influenced by the surrounding polymer matrix and the presence of other metal ions. mdpi.com For instance, the decomposition of the main polymer chain and decarboxylation processes are observed at temperatures above 320°C. mdpi.com
The final product of the thermal decomposition of nickel(II) acrylate systems in an air or oxygen atmosphere is typically nickel oxide (NiO). nih.govresearchgate.net This is a common final residue for many nickel carboxylates when heated to high temperatures. researchgate.net
The following table summarizes the thermal decomposition stages for various nickel(II) acrylate-containing systems based on published research findings.
| System | Temperature Range (°C) | Mass Loss (%) | Assignment | Reference |
| Nickel acrylate-based copolymer | 26.26 - 189.03 | 9.059 | First phase of decomposition | pnrjournal.com |
| [Ni(bpy)(acr)₂(H₂O)]·MA | up to 168 | - | Dehydration (loss of H₂O) | mdpi.com |
| [Ni(bpy)(acr)₂(H₂O)]·MA | 168 - 268 | - | Fission of two acrylate ions | mdpi.com |
| [Ni(bpy)(acr)₂(H₂O)]·MA | 268 - 529 | - | Decomposition of bipyridine and melamine | mdpi.com |
| Ni(II) complexes with acrylate and N-donor ligands | up to 140 | - | Elimination of hydration/coordination water | researchgate.net |
| Acrylamide-acrylic acid copolymers with Nickel complex | > 320 | - | Decarboxylation and decomposition of the main polymer chain | mdpi.com |
Note: The mass loss values are not always reported in the literature and are dependent on the specific molecular weight of the complex being analyzed.
Mechanistic Investigations in Nickel Catalyzed Acrylate Polymerization and Copolymerization
Fundamental Polymerization Pathways Involving Nickel(II) Acrylate (B77674)
The polymerization involving nickel(II) acrylate species primarily proceeds through two distinct mechanistic frameworks: coordination-insertion polymerization and radical polymerization. The operative pathway is largely determined by the catalyst system, initiator, and reaction conditions.
The predominant and most studied pathway for producing ethylene-acrylate copolymers with late-transition metals is the coordination-insertion mechanism. researchgate.netethz.ch This process involves the sequential insertion of both ethylene (B1197577) and acrylate monomers into a metal-alkyl bond of the growing polymer chain, which is attached to the nickel catalytic center. acs.orgnih.gov A significant challenge in this process is the "polar monomer problem," where the Lewis-basic polar group of the acrylate can coordinate to the Lewis-acidic metal center, potentially deactivating the catalyst. ethz.chcaltech.edu
The general mechanism involves several key steps:
Monomer Coordination: The catalytic cycle begins with the coordination of the monomer (ethylene or acrylate) to a vacant site on the cationic nickel-alkyl active species. ethz.ch
Monomer Insertion: The coordinated monomer then inserts into the nickel-carbon bond of the growing polymer chain. nih.gov
Chelate Formation: Following the insertion of an acrylate monomer, the carbonyl oxygen can coordinate back to the nickel center, forming a stable metallacycle (chelate). ethz.chmdpi.com This chelated intermediate is often the catalyst's resting state, as subsequent monomer insertion can be slow. acs.orgnih.gov
Chain Propagation and Termination: The polymer chain grows through repeated monomer insertions. Chain termination and transfer can occur through processes like β-hydride elimination, which is a key step controlling catalyst performance and the final polymer microstructure. acs.orgnih.gov
Researchers have developed various nickel catalyst systems, such as those based on α-diimine and phosphine-phenolate ligands, to enhance catalytic activity, thermal stability, and the level of acrylate incorporation. researchgate.netresearchgate.net For instance, certain neutral, single-component phosphine-phenolate nickel catalysts have demonstrated high activity for producing ultrahigh molecular weight ethylene-acrylate copolymers under mild conditions. researchgate.net Similarly, α-diimine nickel complexes can effectively catalyze these copolymerizations, particularly at higher temperatures and pressures. researchgate.net
While coordination-insertion is the focus of much research for producing controlled polymer architectures, radical polymerization offers an alternative pathway. In some systems, particularly those involving certain initiators or under specific conditions, a radical mechanism can operate alongside or instead of the coordination-insertion pathway. mdpi.com The polymerization of norbornene and acrylic monomers, for example, often involves different mechanisms, with norbornene polymerizing via a coordination mechanism and acrylic monomers via a radical one. google.com
In the context of nickel-catalyzed systems, studies have revealed interlocking mechanisms with the possible formation and multiple roles of radical species. mdpi.com Radical copolymerization of monomers like methyl acrylate can be initiated by traditional radical initiators such as benzoyl peroxide or azoisobutyronitrile. google.com The composition of copolymers formed through radical polymerization is dependent on the monomer composition and the reactivity of the monomers. pnrjournal.com In these processes, the more active monomer reacts preferentially, leading to a change in the copolymer composition as the reaction progresses. pnrjournal.com
Elementary Steps and Reaction Kinetics
A detailed understanding of the elementary steps and their kinetics is crucial for optimizing catalyst design and controlling polymer properties. Mechanistic studies, combining experimental techniques like NMR spectroscopy with computational methods like Density Functional Theory (DFT), have provided significant insights. caltech.edumdpi.comacs.org
Monomer insertion is the rate-determining step in many polymerization processes. uni-konstanz.de Both ethylene and acrylate compete for insertion into the nickel-alkyl bond. DFT and experimental studies have elucidated the energetics of these elementary reactions. acs.org For instance, with neutral Ni-anilinotropone catalysts, phosphine (B1218219) dissociation from the precatalyst generates the active species, which can then bind either ethylene or methyl acrylate. acs.org The binding of methyl acrylate through its C=C bond (π-complex) is significantly more stable than binding through its carbonyl oxygen, which helps the catalyst tolerate the polar group. acs.org
After an acrylate monomer inserts, the resulting intermediate is often the catalyst resting state because the subsequent insertion of ethylene can be challenging due to the formation of a stable chelate ring. acs.orgnih.gov The kinetics of monomer insertion are influenced by the steric and electronic properties of the acrylate monomer itself. Studies comparing tert-butyl acrylate (tBA), n-butyl acrylate (nBA), and methyl acrylate (MA) have shown that the rates of initial insertion and subsequent side reactions like β-hydride elimination vary significantly. acs.orgnih.gov For MA and nBA, the initial insertion rate is faster, and the tendency for β-hydride elimination is lower compared to tBA, allowing for the kinetic differentiation of these elementary steps. acs.orgnih.gov
Table 1: Comparison of Copolymerization Performance with Different Acrylate Monomers Data derived from kinetic studies of acrylate-induced β-H elimination with a neutral nickel catalyst (1Ph).
| Acrylate Monomer | Initial Insertion Rate (Step 1) | Tendency for β-H Elimination (Step 2) | Observed Intermediate |
| tert-Butyl Acrylate (tBA) | Rate-determining | High | Product of β-H elimination (4Ph-tBu) |
| n-Butyl Acrylate (nBA) | Fast | Lower than tBA | Insertion product (2Ph-nBu) |
| Methyl Acrylate (MA) | Fast | Lower than tBA | Insertion product (2Ph-Me) |
| Source: Journal of the American Chemical Society. acs.orgnih.gov |
The insertion of an acrylate monomer into a nickel-alkyl bond is a fundamental step in chain propagation. caltech.edu This reaction leads to the formation of a new, more functionalized nickel-alkyl species. uni-konstanz.de Mechanistic studies have successfully isolated and characterized key intermediates formed immediately after acrylate insertion, providing direct evidence for the proposed pathways. caltech.edu For example, with certain nickel phosphine phenoxide catalysts, nickel-alkyl complexes generated after tert-butyl acrylate (tBA) insertion have been identified as key resting-state intermediates. caltech.edu
The insertion process itself involves the coordination of the acrylate's vinyl group to the nickel center, followed by the migratory insertion of the olefin into the Ni-C bond. ethz.ch This step is often followed by the rapid coordination of the ester's carbonyl oxygen to the nickel center, forming a highly stable four- or five-membered chelate ring, which can inhibit further polymerization. caltech.edumdpi.com The stability of this chelate is a major factor controlling catalyst activity and the rate of copolymerization. ethz.ch
Regioselectivity refers to the orientation in which the monomer inserts into the metal-carbon bond. For acrylates, two primary modes are possible: 1,2-insertion and 2,1-insertion. ethz.ch
1,2-insertion: The bond forms between the nickel and the unsubstituted carbon of the vinyl group (CH₂), and the growing polymer chain attaches to the substituted carbon (CH-COOR). This typically leads to a five-membered chelate. ethz.chnih.gov
2,1-insertion: The bond forms between the nickel and the substituted carbon, with the polymer chain attaching to the unsubstituted carbon. This is the more common pathway for acrylates and leads to a more stable four-membered chelate. ethz.chmdpi.com
DFT and experimental studies have shown that for many nickel and palladium α-diimine systems, 2,1-insertion of methyl acrylate is the favored pathway. mdpi.com The high stability of the resulting chelate from 2,1-insertion is a primary reason for the deactivation of the catalyst, as significant energy is required to open this ring for the next monomer insertion. ethz.chmdpi.com
Stereoselectivity, which is the control of the spatial arrangement of atoms in the polymer, is also a critical aspect, though it is more extensively studied for α-olefins. pku.edu.cn For acrylate polymerization, controlling the stereochemistry is challenging but desirable for tailoring polymer properties. The design of the catalyst's ligand framework plays a crucial role. By creating a specific chiral environment around the metal center, it is possible to influence the stereochemistry of monomer insertion. pku.edu.cn For example, rigid cyclic ligand frameworks have been shown to invert the typical stereoselectivity in propylene (B89431) polymerization by suppressing ligand isomerization, demonstrating that rational catalyst design can achieve high levels of stereocontrol. pku.edu.cn
Chain Propagation and Chain Growth Control
Chain propagation in nickel-catalyzed acrylate polymerization is a fundamental process involving the sequential insertion of monomer units into the growing polymer chain attached to the nickel center. The rate of propagation and the control over chain growth are significantly influenced by several factors, including the ligand environment of the nickel catalyst, the nature of the monomer, and the reaction conditions.
The structure of the ligands coordinated to the nickel center plays a pivotal role. For instance, the lability of ligands, such as pyridine (B92270), can affect the rates of both catalyst initiation and chain propagation. nih.govcaltech.eduacs.org In situ studies have shown that weaker coordinating labile ligands can lead to faster chain propagation and more efficient catalyst initiation, ultimately boosting polymerization activity. caltech.eduacs.org This is attributed to the idea that either the catalyst's resting state involves coordination with the labile ligand or that the binding of this ligand competes with the coordination of the olefin monomer. nih.gov
Researchers have developed strategies to exert control over the polymerization process. By optimizing the micro-environment of the active metal center, it is possible to achieve finely controlled polymer microstructures, including a controllable rate of polar monomer incorporation and specific chain topologies. mdpi.com For example, neutral Ni(II) catalysts with P,O-chelation have been studied to understand monomer insertion and chelate formation. nih.gov Kinetic studies on these systems revealed that the monomer enchainment step following the insertion of tert-butyl acrylate (tBA) is the rate-limiting step of the copolymerization. nih.gov
Innovative approaches to chain growth control include the use of multimetallic catalysts and cation exchange polymerization. A dinickel complex has been shown to facilitate ethylene/acrylate copolymerization with chain growth occurring at both nickel centers, albeit at different rates. acs.orgresearchgate.net The addition of a sodium salt, NaBArF₂₄, acts as a switch, altering the catalytic activity, copolymer molecular weight, and acrylate incorporation. acs.orgacs.org This phenomenon, where cation binding influences polymerization, introduces a dynamic process of cation exchange that presents an alternative strategy for controlling chain growth. acs.orgresearchgate.net Similarly, exploiting the chemical equilibria between a nickel catalyst and secondary metal cations can regulate non-living polymerizations, allowing for the customization of polymer microstructures. nsf.gov
The table below summarizes the effect of labile ligands on ethylene/acrylate copolymerization activity using a neutral nickel catalyst.
| Labile Ligand (L) | Copolymerization Activity ( kg/(mol ·h)) |
| Pyridine | ~6,000 |
| 4-Picoline | ~12,000 |
| 2,6-Lutidine | ~24,000 |
Data derived from studies on neutral nickel catalysts supported by bidentate phosphine-phenoxide and phosphine-enolate ligands. caltech.edu
Chain Transfer and Termination Pathways
Chain transfer and termination are critical events that limit the molecular weight of the polymer and introduce specific end-groups. In nickel-catalyzed acrylate polymerization, these pathways are often competitive with chain propagation.
Acrylate-Induced β-Hydride Elimination
A primary chain termination pathway is β-hydride elimination induced by the acrylate monomer. nih.govnih.govresearchgate.net This process is a key elementary step that governs not only the catalyst's performance but also the final polymer microstructure. nih.govnih.govacs.org Following the insertion of an acrylate monomer, the resulting intermediate can undergo β-hydride elimination, which terminates the growing polymer chain and generates a nickel-hydride species. nih.govacs.org This pathway results in the formation of ester chain-ends in the copolymer. nih.gov Studies have shown that despite low acrylate incorporation (e.g., <3 mol%), a significant percentage (23–69%) of unsaturated chain-ends are ester groups, confirming the importance of this termination route. nih.gov
The kinetics of acrylate-induced β-hydride elimination are influenced by the specific acrylate monomer, the bidentate ligand on the nickel catalyst, and the presence of labile ligands like pyridine. nih.govnih.govresearchgate.net For instance, increasing the steric bulk of the ligands can suppress this termination pathway. mdpi.com The interplay between ligand sterics is complex; while increased steric hindrance can promote β-hydride elimination, it is also crucial for preventing the decomposition of catalytic intermediates, thereby enabling efficient catalysis. nih.gov
The table below presents kinetic data for the acrylate-induced β-hydride elimination from a specific Nickel-alkyl complex (2Ph-R') with different acrylates.
| Acrylate Monomer | Rate Constant (kβ-H, 10⁻⁴ s⁻¹) |
| tert-Butyl Acrylate (tBA) | 1.5 ± 0.1 |
| n-Butyl Acrylate (nBA) | 3.1 ± 0.2 |
| Methyl Acrylate (MA) | 4.5 ± 0.3 |
Conditions: [Ni] = 0.0118 M, [acrylate] = 0.177 M, in C₆D₆ at 25 °C. nih.govacs.org
Role of Chain Walking in Microstructure Development
Chain walking is a distinctive feature of certain late-transition metal catalysts, particularly α-diimine nickel complexes, which significantly influences the polymer's microstructure. acs.orgjuniperpublishers.comethz.ch This process involves the migration of the nickel catalyst along the polymer chain through a series of rapid β-hydride elimination and reinsertion steps. juniperpublishers.comethz.ch When ethylene is the sole monomer, this mechanism leads to the formation of highly branched polyethylene (B3416737) with a variety of side chains (methyl, ethyl, propyl, etc.), transforming a linear monomer feed into a complex, branched architecture. acs.orgscirp.org
The extent of branching is tunable by altering polymerization conditions such as temperature and ethylene pressure. ethz.chscirp.org Higher temperatures can increase the rate of chain walking relative to chain propagation, leading to more branches. ethz.ch Conversely, higher ethylene pressures favor monomer insertion, resulting in more linear polymers. ethz.ch
Kinetic Modeling of Polymerization Reactions
For ethylene polymerization using nickel diimine catalysts, kinetic models have been developed that can describe the system's behavior over a wide range of temperatures and pressures using a limited number of fitted parameters. researchgate.net These models can be incorporated into reactor process simulations to understand the dynamic behavior of industrial-scale reactors, such as fluidized bed reactors. researchgate.net
In the context of ethylene/acrylate copolymerization, kinetic studies have provided valuable insights. For example, kinetic profiles of the reaction between a nickel complex and various acrylates have allowed for the differentiation of acrylate insertion and subsequent β-hydride elimination. nih.govacs.org Such studies reveal the pseudo-first-order kinetics of the acrylate-induced β-H elimination step. nih.govacs.org Furthermore, experimental kinetic investigations of monomer insertion with specific nickel-alkyl complexes have demonstrated that processes like pyridine dissociation and monomer coordination are rapid compared to the migratory insertion step itself. nih.gov These findings are crucial for building accurate kinetic models that reflect the true mechanism of the polymerization reaction. mdpi.com
Identification and Characterization of Catalytic Intermediates
The direct observation and characterization of catalytic intermediates are paramount for validating proposed mechanisms. In nickel-catalyzed acrylate polymerization, significant progress has been made in isolating and structurally defining key species involved in the catalytic cycle.
Nickel-Alkyl Complexes
Nickel-alkyl complexes are central intermediates in the polymerization process, representing the catalyst with a growing polymer chain attached. The isolation and characterization of these species, particularly those formed immediately after monomer insertion, provide a snapshot of the catalyst's resting state and offer clues about subsequent elementary steps. caltech.edu
Significant breakthroughs include the isolation and crystallographic characterization of nickel-alkyl complexes formed after the insertion of tert-butyl acrylate (tBA). nih.gov These complexes, which are key intermediates representing the catalyst's resting state, had been pursued for decades. caltech.edu One such characterized species is a novel four-membered chelate, which forms after tBA insertion and the dissociation of a labile nitrogen-donor ligand. nih.govcaltech.edu
Nickelalactone Intermediates in Acrylate Synthesis from CO2
The synthesis of acrylates from the coupling of carbon dioxide (CO2) and ethylene represents a significant goal in sustainable chemistry, with nickelalactones identified as crucial intermediates in this process. units.itresearchgate.netlivescience.io Initial studies in the 1980s first reported the nickel-mediated oxidative coupling of CO2 and olefins to produce these five-membered ring structures. units.it The proposed catalytic cycle involves the oxidative coupling of ethylene and CO2 at a nickel center to form the nickelalactone intermediate, which would then undergo β-hydride elimination to release the desired acrylate product. livescience.io
However, a primary challenge is the stability of the nickelalactone ring, which does not readily undergo β-hydride elimination due to the conformational constraints of the five-membered structure. units.it This stability hinders the catalytic turnover. To overcome this kinetic barrier, research has focused on agents that can induce the cleavage of the nickelalactone. researchgate.netresearchgate.net
One successful approach involves the use of methyl iodide, which promotes the stoichiometric cleavage of nickelalactones to liberate methyl acrylate. researchgate.netresearchgate.net Another strategy employs "hard" Lewis acids, such as tris(pentafluorophenyl)borane, which has been shown to rapidly facilitate ring-opening β-hydride elimination in nickelalactone complexes even under ambient conditions. acs.org The use of Lewis acids or strong sodium bases has led to the establishment of the first catalytic routes for converting ethylene and CO2 to acrylates, achieving turnover numbers (TON) up to 21. units.itresearchgate.net
Detailed mechanistic studies, combining theoretical calculations and experimental investigations, have elucidated the elementary steps, identified potential side reactions leading to byproducts like propionates, and confirmed the existence of proposed reactive intermediates. researchgate.net The strong binding of the final acrylate product to the nickel center has been identified as a remaining obstacle to achieving a fully efficient catalytic reaction for certain ligand systems. researchgate.net
Table 1: Stoichiometric Decomposition of Nickelalactone [(dppe)Ni(C3H4O2)] with LiI Data sourced from a study on the catalytic formation of acrylate from CO2 and ethene. units.it
| Entry | Equivalents of LiI | Solvent | Reaction Time (h) | Yield of Lithium Acrylate (%) | By-product |
| 1 | 5 | CH2Cl2 | 24 | 73 | Lithium Propionate |
Formation and Dissociation of Ligand-Nickel Adducts
The formation and dissociation of ligand-nickel adducts are fundamental steps that profoundly influence the activity, stability, and selectivity of nickel catalysts in acrylate polymerization. The nature of the ligands, both the primary chelating ligand and any auxiliary or labile ligands, dictates the electronic and steric environment of the nickel center.
In many catalytic cycles, the dissociation of a ligand is a prerequisite for monomer coordination and subsequent insertion into the growing polymer chain. acs.orgmdpi.com For instance, in neutral Ni(II) catalysts bearing phosphine-phenoxide ligands, the dissociation of an auxiliary ligand like pyridine is necessary to create a vacant coordination site for the incoming olefin or acrylate monomer. acs.orgacs.org Kinetic studies have revealed that for certain systems, the dissociation of pyridine and subsequent monomer coordination are rapid compared to the migratory insertion step, which is often rate-limiting. acs.org
The binding affinity of these ligands directly impacts catalyst performance. DFT calculations have been used to compare the dissociation energies of ligands in different catalyst systems. For example, in ethylene copolymerization, the energy required for phosphine dissociation from a Ni-anilinotropone complex was found to be significantly lower (22 kcal/mol) than from a Ni-salicylaldiminato system (29 kcal/mol), which helps explain the higher activity and better functional group tolerance of the former. mdpi.com
Table 2: Computed vs. Experimental Ligand Dissociation Equilibrium for Ni-Catalyst XIII Data based on DFT studies of cis-trans isomerization mechanisms. acs.org
| Auxiliary Ligand (L) | Computed log(KL/Kpy) | Experimental log(KL/Kpy) |
| 4-(Trifluoromethyl)pyridine | -0.66 | -0.70 |
| Pyridine (py) | 0.00 | 0.00 |
| 4-Picoline | 0.35 | 0.23 |
| 4-Methoxypyridine | 0.72 | 0.31 |
| 4-(Dimethylamino)pyridine | 1.84 | 1.66 |
Influence of Reaction Parameters on Polymerization Mechanisms
The mechanistic pathways of nickel-catalyzed acrylate polymerization are highly sensitive to external reaction parameters. Temperature, pressure, initiators, cocatalysts, and solvents can each alter reaction rates, catalyst stability, and the microstructure of the resulting polymer.
Effect of Temperature and Pressure
Temperature is a critical parameter that directly affects catalytic activity, polymer properties, and catalyst stability. Generally, increasing the polymerization temperature can lead to higher catalytic activities up to an optimal point, beyond which catalyst deactivation may occur. researchgate.netrsc.org For some α-diimine nickel complexes, the highest catalytic activity for ethylene polymerization is observed around 50 °C, with productivity decreasing at higher temperatures like 80 °C due to catalyst decomposition. researchgate.netrsc.org However, a key factor in enabling the copolymerization of ethylene and acrylates with nickel catalysts is the use of higher temperatures. researchgate.net
Temperature also significantly influences the polymer's molecular weight and microstructure. An increase in temperature often results in a moderate reduction in the polymer's molecular weight. researchgate.netmdpi.com It can also lead to more extensive chain-walking, resulting in a higher degree of branching in the polymer. researchgate.net In contrast, industrial processes for producing copolymers like ethylene-methyl acrylate (EMA) often operate under conditions of both high temperature (150–300 °C) and high pressure (150–300 MPa). mdpi.com
Ethylene pressure primarily affects the degree of branching. In chain-walking polymerization, an increase in ethylene pressure leads to a higher rate of monomer insertion relative to the rate of chain-walking. This results in a rapid decrease in the degree of branching, producing more linear polymers, while the molecular weight is not markedly affected. researchgate.netjuniperpublishers.com
Table 3: Influence of Temperature on Ethylene Polymerization with an α-Diimine Nickel Complex (Complex 2) Polymerization conditions: Ni = 2.4 μmol, cocatalyst Et2AlCl, Al/Ni = 600, toluene (B28343) = 20 mL, 9 atm ethylene, 30 min. rsc.org
| Entry | Temperature (°C) | Activity (106 g of PE (mol of Ni)-1 h-1) | Mn (105 g mol-1) | Mw/Mn |
| 4 | 20 | 1.58 | 5.2 | 1.98 |
| 5 | 50 | 2.11 | 3.5 | 1.76 |
| 6 | 80 | 1.34 | 1.8 | 2.41 |
Solvent Effects on Reaction Mechanism
The choice of solvent can dramatically alter the course and efficiency of a polymerization reaction by influencing catalyst stability, reactivity, and the properties of the resulting polymer. rsc.org According to the Hughes–Ingold rules, a polar solvent will stabilize a transition state with high charge density more than the starting materials, thereby increasing the reaction rate, and vice versa. rsc.org
In organocatalyzed atom transfer radical polymerization (O-ATRP) of acrylates, the solvent has been shown to modulate the photophysical and redox properties of the catalyst. nih.gov Changing the solvent from the polar dimethylacetamide (DMAc) to the less polar tetrahydrofuran (B95107) (THF) leads to a longer excited-state lifetime for the catalyst and an increase in the oxidation potential of the deactivating radical cation species. nih.gov This shift in properties results in a more controlled polymerization in THF, yielding polymers with lower dispersity. nih.gov
Solvent polarity can also affect the electrophilicity of the catalytic center. In one study, switching from toluene to the less polar hexane (B92381) for ethylene polymerization enhanced both the catalytic activity and the polymer molecular weight. researchgate.net This was attributed to a weakened interaction between the nickel cation and the cocatalyst anion in hexane, which renders the nickel center more electrophilic and facilitates monomer coordination and insertion. researchgate.net Beyond polarity, other solvent properties like viscosity can affect the mass transfer of monomers, which is particularly important in gas-phase polymerizations like those involving ethylene. rsc.org
Table 4: Influence of Solvent on the Properties of a Photoredox Catalyst (PC 1) for Acrylate Polymerization Data sourced from a study on solvent effects in O-ATRP. nih.gov
| Property | Solvent: Dimethylacetamide (DMAc) | Solvent: Tetrahydrofuran (THF) |
| Singlet Excited-State Lifetime (τSinglet) | 3.81 ns | 21.5 ns |
| Triplet Excited-State Lifetime (τTriplet) | 4.3 μs | 15.2 μs |
| Oxidation Potential of Deactivator (E1/20) | 0.22 V vs SCE | 0.34 V vs SCE |
| Polymerization Control (n-Butyl Acrylate) | Less Controlled | More Controlled (Đ < 1.2) |
Computational and Theoretical Studies of Nickel Ii Acrylate Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in unraveling the mechanistic intricacies of nickel-catalyzed reactions involving acrylates and related unsaturated compounds. These studies provide detailed energy profiles and structural information for reactants, intermediates, transition states, and products.
Density Functional Theory (DFT) has been widely employed to map out the complex reaction mechanisms in nickel-catalyzed transformations involving acrylate-like substrates. acs.orgnih.gov These computational investigations are crucial for understanding the energetic landscape of a catalytic cycle, which includes key steps such as oxidative addition, migratory insertion, transmetalation, and reductive elimination. acs.orgpitt.edu
For instance, DFT calculations have been used to elucidate the mechanism of nickel-catalyzed 3,3-dialkynylation of 2-aryl acrylamides, a process involving the activation of vinylic C-H bonds. acs.org The studies show that the reaction proceeds through sequential steps of C-H bond activation, oxidative addition, and reductive elimination. acs.org Similarly, in the nickel-catalyzed hydroboration of vinylarenes, DFT calculations have detailed a catalytic cycle consisting of hydronickelation, anion exchange, transmetalation, and reductive elimination. mdpi.com
DFT and time-dependent DFT (TD-DFT) calculations have also been used to simulate and predict the structures of novel photoactive nickel species that could be involved in acrylate-related polymerizations. acs.org These theoretical models help in designing new catalysts by providing insights into their electronic structure and potential reactivity. acs.org The energy profiles generated from these studies reveal the feasibility of proposed mechanistic pathways and help identify the most favorable routes for product formation.
| Catalytic System | Reaction Studied | Key Mechanistic Steps Investigated via DFT | Reference |
| Ni-catalyzed Acrylamide (B121943) Dialkynylation | Double vinylic C–H bond activation | C–H bond activation, oxidative addition, reductive elimination, Z–E isomerization | acs.org |
| Ni-catalyzed Vinylarene Hydroboration | Hydroboration using B₂pin₂/MeOH | Hydronickelation, anion exchange, transmetalation, reductive elimination | mdpi.com |
| Ni-catalyzed Alkene Difunctionalization | Cross-electrophile coupling | Oxidative addition, migratory insertion, Sₙ2-type oxidative addition, reductive elimination | pitt.edu |
| Photoinduced Ni-catalyzed Arylsulfonation | Three-component arylsulfonation of 1,6-enynes | Structure of photoactive nickel complex | acs.org |
In the nickel-catalyzed dialkynylation of 2-aryl acrylamide, DFT calculations identified the second C-H bond activation as the rate-determining step. acs.org In studies of ethylene (B1197577)/acrylate (B77674) copolymerization, kinetic analysis combined with in-situ NMR monitoring revealed that for certain acrylate monomers like tert-butyl acrylate (tBA), the initial acrylate insertion is the rate-determining step in the process of acrylate-induced β-H elimination. acs.org For the nickel-catalyzed hydroboration of vinylarenes, kinetic analyses using DFT pinpointed hydronickelation as the rate-determining step, with a calculated activation barrier of 19.8 kcal/mol. mdpi.com Understanding the RDS allows chemists to rationally modify the catalyst or reaction conditions to lower this specific energy barrier, thereby accelerating the entire reaction.
Agostic interactions, which are intramolecular C-H···M interactions, play a crucial role in the stability and reactivity of organometallic intermediates, particularly in processes like β-hydride elimination. Computational studies are well-suited to identify and quantify these weak interactions. DFT calculations can predict the geometric and energetic signatures of agostic interactions, such as shortened M···H distances and acute M-C-C angles. researchgate.net
In the context of nickel-catalyzed reactions, β-agostic interactions are key precursors to β-hydride elimination, a common chain termination or transfer pathway in olefin polymerization. acs.orgresearchgate.net The energy barrier to form a β-agostic hydride complex is often a critical factor. nih.gov Computational studies have shown how the electronic and steric properties of ligands attached to the nickel center can influence the strength of these interactions. researchgate.net For instance, in square planar nickel complexes, geometrically enforced Ni···C-H interactions, described as anagostic (a related, weaker interaction), were analyzed using DFT and shown to inhibit catalytic activity by preventing the formation of necessary intermediates. chemrxiv.org By modeling these subtle interactions, researchers can design catalyst systems that suppress unwanted side reactions like β-hydride elimination, leading to more controlled polymerization of monomers, including acrylates. acs.orgresearchgate.net
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer a broader view of the behavior of nickel(II) acrylate systems, including the prediction of stable geometries, isomerization processes, and the conformational flexibility of catalyst active sites.
Molecular modeling is frequently used to predict the three-dimensional structures of nickel complexes. These predictions are essential for understanding steric and electronic effects on catalysis. For instance, computational studies have been used to determine the preferred geometries of pseudotetrahedral nickel(II) complexes, finding that specific diastereomers are slightly more stable in the gas phase. rsc.org
DFT calculations are also powerful in mapping isomerization pathways. In a nickel-catalyzed reaction of 2-aryl acrylamide, computations revealed that a Z–E isomerization of an intermediate is a prerequisite for the second catalytic cycle to occur. acs.org Spin-flip TDDFT calculations further disclosed that this isomerization happens on the potential energy surface of the first excited singlet state, a detail that would be difficult to ascertain experimentally. acs.org Such computational insights into isomerization barriers and pathways are critical for understanding reaction selectivity and product distribution.
| System | Computational Method | Finding | Reference |
| Ni-catalyzed 2-aryl acrylamide reaction | DFT, SF-TDDFT | Z–E isomerization is a prerequisite for the second alkynylation and occurs on the S₁ potential energy surface. | acs.org |
| Pseudotetrahedral Ni(II) salicylaldiminates | DFT | Gas-phase optimized structures show slight stability preference (0.10–1.70 kcal mol⁻¹) for Δ-NiS or Λ-NiR diastereomers. | rsc.org |
| Ni(0) π-alkene complex | DFT | Oxidative addition with phenyl iodide is preferential over n-butyl iodide in cross-electrophile coupling. | pitt.edu |
The active site of a catalyst is not rigid; its conformation can change during the catalytic cycle, influencing substrate binding and reactivity. Conformational analysis through computational methods helps to identify the most stable and reactive conformations of a catalyst.
In studies of nickel catalysts, it is understood that the geometry around the metal center can significantly impact performance. For example, the propensity of nickel complexes to adopt certain geometries can facilitate or hinder key steps like oxidative addition and reductive elimination. pitt.edu Computational modeling can explore the multi-dimensional potential energy surface of a catalyst, accounting for the rotation of ligands and alkyl chains. This multi-rotamer or multi-conformer approach provides a more accurate calculation of activation energy barriers compared to static models, which is particularly important when studying processes sensitive to steric hindrance, such as β-hydride elimination facilitated by agostic interactions. researchgate.net By understanding the dynamic conformational landscape of the catalyst's active site, more effective and selective catalysts for reactions involving nickel acrylate can be developed.
Electronic Structure Analysis
Theoretical and computational studies provide profound insights into the electronic structure of nickel(II) acrylate systems. These investigations are crucial for understanding the compound's reactivity, stability, and the nature of the interactions between the nickel metal center and the acrylate ligands. By employing methods like Density Functional Theory (DFT), researchers can model molecular orbitals, analyze charge distribution, and characterize the bonding within these complexes.
HOMO-LUMO Gap Analysis and Electrophilicity of Metal Centers
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.
In the context of metal complexes, the HOMO-LUMO gap can be used to predict their strength and stability. Species with smaller energy gaps are considered "soft" and are generally more reactive, while those with large gaps are termed "hard" species. nih.gov Computational studies on various nickel(II) complexes illustrate this principle; for instance, a calculated HOMO-LUMO gap for a specific nickel complex with a nicotinic acid hydrazide ligand was found to be 3.2498 eV, indicating it was the most reactive among a series of related compounds. nih.gov The reactivity of such complexes is directly linked to the electrophilicity of the Ni(II) center, which describes its ability to accept electrons. A lower LUMO energy and a smaller HOMO-LUMO gap typically correlate with higher electrophilicity at the metal center, making it more susceptible to nucleophilic attack.
While specific HOMO-LUMO gap values for a simple nickel(2+) acrylate complex are not extensively detailed in the cited literature, analysis of related compounds provides a framework for understanding its probable electronic behavior. The interaction between the nickel d-orbitals and the p-orbitals of the acrylate ligand would define the character of the frontier orbitals. The HOMO is often associated with the metal d-orbitals or ligand p-orbitals, while the LUMO is typically localized on the metal center, acting as an electron acceptor. The magnitude of the gap would be influenced by the coordination geometry and the electronic nature of the ligands bound to the nickel center.
Charge Distribution and Bonding Analysis within Complexes
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge distribution and the nature of bonding within molecules. It provides a detailed picture of electron density localization, charge transfer between atoms, and the specific donor-acceptor interactions that constitute chemical bonds.
In studies of nickel(II) complexes, NBO analysis reveals that the coordination bonds between the nickel ion and the ligands are formed primarily through charge transfer. nih.govnih.gov Typically, this involves the donation of electrons from the lone pairs of the ligand's donor atoms (in this case, the oxygen atoms of the acrylate) into the vacant s and d orbitals of the Ni(II) center. nih.gov For example, NBO analysis on various Ni(II) complexes has quantified the charge on the nickel atom, with values such as +1.390 calculated for an aqua complex [Ni(H₂O)]²⁺. universepg.com This positive charge confirms the electrophilic nature of the metal center.
Quantum-chemical calculations performed on nickel acrylate complexes in aqueous solution provide specific insights into their charge distribution. These studies indicate that in the hydrated nickel acrylate complex, represented as [Ni²⁺(H₂O)₅(Ak⁻)]⁺, the assimilated electron density is not localized on the nickel ion but rather on the vinyl fragment of the acrylate ligand. This localization of charge on the vinyl group is a critical finding, as it influences the electrochemical reduction behavior of the complex. The charge of the central nickel atom in this starting complex is calculated to be +1.650, while the charge localized on the acrylate-ion is -0.54 after the formation of an intermediate.
This charge distribution has significant implications for the reactivity of the complex. The localization of charge on the acrylate ligand rather than the metal center suggests that the ligand itself is an active participant in the redox chemistry of the complex. The bonding between the nickel and the carboxyl oxygen of the acrylate is strengthened during certain reduction steps, as evidenced by a decrease in the Ni-O bond distance from 2.032 Å to 1.886 Å in a transitional structure.
The table below summarizes the calculated charge distribution on the nickel atom and the acrylate ligand in different states of a model complex.
| Complex / Intermediate State | Charge on Nickel Atom | Charge on Acrylate-ion |
|---|---|---|
| [Ni²⁺(H₂O)₅(Ak⁻)]⁺ | +1.650 | - |
| [Ni⁺(H₂O)₂(Ak⁻)] | +0.645 | -0.54 |
This analysis underscores the complex interplay of electron density between the metal center and the acrylate ligand, which is fundamental to the chemical behavior of nickel(II) acrylate.
Insights into Copolymer Microstructure and Architecture from a Mechanistic Viewpoint
Control of Acrylate (B77674) Incorporation and Distribution
The incorporation of polar acrylate monomers into a nonpolar polyolefin backbone is a significant challenge in coordination-insertion polymerization. Nickel catalysts, particularly neutral phosphine-phenolate and phosphine-enolate systems, have shown promise in overcoming this challenge. The extent and distribution of acrylate incorporation are intricately linked to the catalyst's structure and the polymerization conditions.
Bulky neutral nickel catalysts have been demonstrated to be effective in the copolymerization of ethylene (B1197577) and tert-butyl acrylate (tBA). The steric environment around the nickel center, dictated by the phosphine (B1218219) and phenolate (B1203915) ligands, is a critical factor. For instance, increasing the steric bulk on the phosphine ligand can influence the rate of acrylate insertion versus ethylene insertion.
A dinickel complex, X-Ni₂, has been shown to exhibit high activity in ethylene/acrylate copolymerization, achieving high acrylate incorporation of up to 6.1 mol %. nih.gov The addition of sodium tetra(3,5-bis(trifluoromethyl)phenyl)borate (NaBArF₂₄) to this system acts as a switch, tuning the catalytic activity and acrylate incorporation. nih.gov Specifically, the addition of Na⁺ slows down acrylate insertion, leading to lower incorporation levels. nih.gov
The nature of the labile ligand, such as pyridine (B92270), also plays a crucial role in modulating catalyst activity and, consequently, acrylate incorporation. The dissociation of the labile ligand is often a prerequisite for monomer coordination and insertion. Kinetic studies have revealed that pyridine dissociation and monomer coordination are fast relative to the migratory insertion of the monomer. acs.org
The interplay between the catalyst, the acrylate monomer, and labile ligands allows for a degree of control over the amount of acrylate incorporated into the polymer chain. This control is essential for tuning the final properties of the material, such as adhesion, printability, and compatibility with other polar polymers.
Table 1: Influence of Catalyst and Conditions on tert-Butyl Acrylate (tBA) Incorporation in Ethylene Copolymerization
| Catalyst | Temperature (°C) | tBA Incorporation (mol %) | Activity (kg/(mol·h)) | Reference |
|---|---|---|---|---|
| 1Ph | 130 | ~0.3 | ~37,000 | acs.orgacs.org |
| X-Ni₂ | 90 | up to 6.1 | High | nih.gov |
| POP-Ni-py (1) | - | Higher than PONap-Ni-py | - | acs.orgresearchgate.net |
| PONap-Ni-py (2) | - | Lower than POP-Ni-py | - | acs.orgresearchgate.net |
Regulating Polymer Branching and Linearity
The architecture of poly(ethylene-co-acrylate)s, ranging from linear to hyperbranched structures, is predominantly controlled by the catalyst's propensity for chain walking. acs.orgacs.org Chain walking is a process where the catalyst moves along the polymer chain via a series of β-hydride elimination and re-insertion steps, leading to the formation of branches.
Neutral nickel phosphinophenolate catalysts bearing bulky substituents on the phosphine ligand have been shown to produce highly linear copolymers. researchgate.net The steric hindrance provided by these bulky groups suppresses the chain walking mechanism, favoring the propagation of a linear polymer chain. For example, a Ni(II) complex with an o-bis(aryl)phosphinophenolate ligand, where the aryl group is 2,6-dimethoxyphenyl, yields highly linear copolymers. In contrast, catalysts with less steric bulk tend to produce more branched structures. researchgate.net
Pyridylimino Ni(II) complexes have been utilized to generate hyperbranched, low-molecular-weight poly(ethylene-co-methyl acrylate)s. ustc.edu.cn The structure of the pyridylimino ligand, particularly the substituents on the pyridine ring, influences the degree of branching. Destabilization of ethylene coordination by steric hindrance can favor both chain transfer and chain walking over propagation, leading to hyperbranched architectures. ustc.edu.cn
The addition of a co-catalyst or additive can also regulate branching. For instance, in the dinickel catalyst system X-Ni₂, the addition of NaBArF₂₄ promotes β-H elimination, leading to the formation of methyl and longer branches, whereas the X-Ni₂ catalyst alone produces linear copolymers. nih.gov This demonstrates that the polymer architecture can be switched from linear to branched by the introduction of a cationic species.
Table 2: Effect of Nickel Catalyst Structure on Polymer Branching
| Catalyst System | Polymer Architecture | Branching Density (branches/1000 C) | Key Feature | Reference |
|---|---|---|---|---|
| Ni(II) with o-bis(2,6-dimethoxyphenyl)phosphinophenolate ligand | Linear | 0.5 (methyl) | Bulky phosphine ligand suppresses chain walking | researchgate.net |
| Ni(II) with o-bis(phenyl)phosphinophenolate ligand | Branched | 3.8 (methyl), 0.2 (ethyl) | Less steric hindrance allows for chain walking | researchgate.net |
| Pyridylimino Ni(II) complexes | Hyperbranched | Not specified | Ligand structure promotes chain walking | ustc.edu.cn |
| X-Ni₂ | Linear | Not specified | Dinickel catalyst favors linear propagation | nih.gov |
| [X-Ni₂–Na]⁺ | Branched | Methyl and longer branches observed | Na⁺ promotes β-H elimination and branching | nih.gov |
Achieving High Molecular Weight Polymers via Catalyst Design
The molecular weight of the resulting copolymer is a critical parameter that dictates its mechanical and thermal properties. A significant challenge in the copolymerization of ethylene with polar monomers is the propensity for chain transfer reactions, which limit the achievable molecular weight. Catalyst design plays a crucial role in mitigating these chain transfer pathways.
High-performance neutral phosphinophenolato nickel catalysts have been developed that can produce ultrahigh molecular weight (UHMW) ethylene-acrylate copolymers, with number-average molecular weights (Mₙ) ranging from 1,000 to 2,700 kDa. researchgate.net The success of these catalysts is attributed to the design of the ligand framework, which incorporates bulky substituents that sterically shield the nickel center. This steric protection inhibits chain transfer reactions, such as β-hydride elimination, allowing for the growth of long polymer chains.
The thermal stability of the catalyst is also paramount for achieving high molecular weights, especially at industrially relevant temperatures. Thermally robust phosphine-phenolate Ni catalysts have been synthesized that exhibit high performance at elevated temperatures. researchgate.net A dinickel complex, X-Ni₂, has been shown to produce high molecular weight copolymers (Mₙ = 40.1k–85.1k g/mol ). nih.gov
The choice of initiating groups on the nickel catalyst can also influence the molecular weight of the resulting polymer. A comprehensive study of different initiating groups, including "NiMe", "NiPh", and "Ni(allyl)", revealed that the choice of the initiating group is important in the polymerization reaction, affecting both activity and the molecular weight of the polymer produced. researchgate.net
Table 3: Impact of Catalyst Design on the Molecular Weight of Ethylene-Acrylate Copolymers
| Catalyst Type | Key Design Feature | Mₙ (kDa) | Reference |
|---|---|---|---|
| Neutral phosphine-phenolate Ni catalyst | Bulky phosphine and phenolate ligands | 1,000 - 2,700 | researchgate.net |
| **Dinickel complex (X-Ni₂) ** | Dinuclear nickel center | 40.1 - 85.1 | nih.gov |
| Thermally robust phosphine-phenolate Ni catalysts | Ligands with bulky, rotationally flexible phosphine groups or rigid aryl derivatives | High | researchgate.net |
| Phosphino-phenolate nickel complexes with varying initiating groups | Different initiating groups (e.g., Me, Ph, allyl) | Varied depending on group | researchgate.net |
Tailoring End-Group Functionality through Mechanistic Control (e.g., Ester Chain-Ends via β-H elimination)
The control over the end-group functionality of polymer chains opens up possibilities for post-polymerization modification and the creation of novel macromolecular architectures. In the context of nickel-catalyzed ethylene/acrylate copolymerization, acrylate-induced β-hydride elimination is a key elementary step that can be harnessed to introduce specific end-groups. rsc.org
The kinetics of this acrylate-induced β-H elimination are influenced by several factors, including the structure of the acrylate monomer, the bidentate ligand on the nickel catalyst, and the presence of labile ligands like pyridine. acs.orgacs.org For instance, the rate of β-H elimination can be affected by the steric bulk of the ester group on the acrylate monomer.
By carefully selecting the catalyst and reaction conditions, it is possible to favor this termination pathway, leading to the production of telechelic polymers with ester functionalities at their chain ends. These functionalized polymers can then be used as building blocks for more complex materials, such as block copolymers or for surface modification applications. The ability to control this mechanistic pathway provides a powerful tool for tailoring the macromolecular structure at a very fine level.
Table 4: Formation of Ester Chain-Ends via Acrylate-Induced β-H Elimination
| Catalyst | Acrylate Incorporation (mol %) | Ester Chain-Ends of Unsaturated Ends (%) | Key Mechanistic Insight | Reference |
|---|---|---|---|---|
| POP-Ni | < 3 | 23–69 | Acrylate-induced β-H elimination is a significant chain-termination pathway. | rsc.org |
| 1Me | < 3 | 23–69 | The structure of the bidentate ligand influences the kinetics of β-H elimination. | rsc.org |
| 1Ph | < 3 | 23–69 | Bulky neutral Ni catalysts are suitable platforms for studying β-H elimination. | acs.orgacs.orgrsc.org |
Broader Catalytic Applications of Nickel in Acrylate Synthesis
Nickel-Mediated Synthesis of Acrylates from CO2 and Ethylene (B1197577)
The direct synthesis of acrylates from CO2 and ethylene represents a significant advancement in carbon capture and utilization (CCU) technologies. This process, catalyzed by nickel complexes, typically proceeds through the formation of a key intermediate known as a nickelalactone.
The initial step involves the oxidative coupling of ethylene and CO2 at a low-valent nickel(0) center to form a five-membered nickelalactone ring. rsc.orgrsc.org The stability and subsequent reactivity of this intermediate are highly dependent on the ligand environment around the nickel atom. Early research in the 1980s by Hoberg and others established the formation of these nickelalactones with various ligands, including 2,2′-bipyridine and bis(dicyclohexylphosphino)ethane. researchgate.net
However, the spontaneous conversion of these nickelalactones to acrylic acid or its derivatives is often not observed. dntb.gov.ua A significant breakthrough in achieving catalytic turnover has been the use of cleavage auxiliaries, such as strong bases or Lewis acids, to facilitate the elimination of the acrylate (B77674) product from the nickelalactone intermediate. dntb.gov.ua
Recent studies have explored a variety of ligand systems to enhance catalytic activity. For instance, nickel(II) complexes bearing pyridine-chelated imidazo[1,5-a]pyridine (B1214698) N-heterocyclic carbene (ImPy) ligands have shown notable activity, achieving up to 108% acrylate yield (based on the nickel catalyst) in the carboxylation of ethylene using CO2. dntb.gov.ua The addition of monodentate phosphine (B1218219) additives was found to further boost the catalytic activity significantly. dntb.gov.ua The choice of ligand is crucial, with electron-rich bisphosphine ligands often being preferred for their efficiency. researchgate.net
| Catalyst/Ligand System | Additive/Auxiliary | Key Findings |
| Ni(0) with 2,2′-bipyridine or bis(dicyclohexylphosphino)ethane | - | Formation of stable nickelalactone intermediates. researchgate.net |
| py-ImPyNi(II)Cl2 | Monodentate phosphines | Catalytic activity up to 108% acrylate yield, significantly enhanced by additives. dntb.gov.ua |
| Nickel with bidentate phosphine ligands | Strong bases or Lewis acids | Cleavage of nickelalactone to release acrylate and regenerate the catalyst. dntb.gov.ua |
Carbonylation Reactions Involving Nickel and Acrylate Derivatives
Nickel catalysts are also pivotal in carbonylation reactions that produce acrylate derivatives from various precursors, primarily alkynes. These reactions, which involve the insertion of carbon monoxide (CO) or a CO surrogate into a substrate, offer highly regio- and stereoselective routes to α,β-unsaturated carboxylic acids and their esters.
One prominent example is the hydrocarboxylation of alkynes , where a hydrogen atom and a carboxyl group are added across the triple bond. Nickel-catalyzed protocols have been developed using formic acid as a convenient and atom-economical source of both CO and hydrogen. rsc.orgresearchgate.net This method avoids the direct handling of toxic CO gas and has demonstrated high efficiency, with turnover numbers (TON) reaching up to 7700 for the synthesis of acrylic acid. rsc.orgresearchgate.net The reaction mechanism is believed to involve the in-situ generation of CO from formic acid, which then participates in the nickel-catalyzed cycle. researchgate.net
Similarly, the alkoxycarbonylation of alkynes using nickel catalysts provides a direct route to acrylate esters. This reaction involves the addition of an alkoxy group and a carbonyl group across the alkyne.
Another important nickel-catalyzed reaction is the carboxylation of vinyl halides with CO2. organic-chemistry.orgnih.gov This process allows for the conversion of readily available vinyl chlorides into the corresponding α,β-unsaturated carboxylic acids under mild conditions, typically at room temperature and atmospheric pressure of CO2. organic-chemistry.orgnih.gov The reaction employs a reducing agent, such as manganese powder, and mechanistic studies suggest the involvement of a Ni(I) species in the catalytic cycle. organic-chemistry.orgnih.gov
| Reaction Type | Substrate | Carbonyl Source | Catalyst System | Product | Key Features |
| Hydrocarboxylation | Alkynes | Formic Acid | Ni(II) salt with bisphosphine ligand | α,β-Unsaturated carboxylic acids | High TON (up to 7700), avoids direct use of CO. rsc.orgresearchgate.net |
| Carboxylation | Vinyl Chlorides | CO2 | NiCl2(PPh3)2 with Mn powder | α,β-Unsaturated carboxylic acids | Mild conditions (1 atm CO2, room temp.), good functional group tolerance. organic-chemistry.orgnih.gov |
| Carboxylation | Alkynes | CO2 | Ni(cod)2 with organozinc reagents | β,β'-disubstituted, α,β-unsaturated carboxylic acids | Highly regio- and stereoselective. recercat.cat |
These examples underscore the versatility of nickel catalysts in C-C bond formation and their significance in the modern synthesis of valuable acrylate derivatives from diverse and accessible chemical feedstocks.
Future Research Directions and Unexplored Avenues
Development of Novel Nickel Catalyst Architectures for Enhanced Performance
The rational design of catalyst architecture is a cornerstone for advancing the copolymerization of olefins with polar monomers like acrylates. Current research is moving beyond traditional single-site catalysts to explore more complex and effective designs.
A significant area of development is the creation of dinickel catalysts . One such complex, X-Ni₂, has been reported as the first single-component dinickel catalyst for ethylene (B1197577)/acrylate (B77674) copolymerization. acs.orgacs.orgcaltech.edu This architecture is notable because it allows for acrylate insertion to occur at both nickel centers, albeit at different rates, leading to high activity and the production of high molecular weight copolymers. acs.orgacs.orgcaltech.edu Further exploration into multinuclear nickel complexes could lead to catalysts with even greater activity and control over polymer properties.
Heterogenization strategies are also a major focus, aiming to combine the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems, such as easy separation and recyclability. acs.org Strategies being explored include:
Anchoring: Immobilizing homogeneous nickel catalysts onto solid supports like silica (B1680970) (SiO₂), magnesium oxide (MgO), or titanium dioxide (TiO₂). chinesechemsoc.org This approach can enhance thermal stability and produce functionalized polyolefins with high molecular weights. acs.orgchinesechemsoc.org
Ionic Cluster Strategy: This involves the precipitation coordination polymerization of ionic cluster-type polar monomers, resulting in a polymeric heterogeneous nickel catalyst. This method has shown great potential for controlling product morphology. acs.org
Co-anchoring: Supporting two or more different homogeneous nickel catalysts on a single support. This can lead to the in-reactor blending of functionalized bimodal polyethylene (B3416737), offering a direct route to materials with tailored properties. acs.org
Furthermore, the design of the ligand framework around the nickel center continues to be a fertile ground for innovation. Researchers are actively developing various ligand types, including phosphine-phenolate, bisphosphine-monoxide, phosphine-carbonyl, and N-bridged phosphine-carbonyl catalysts, to modulate catalytic activity, molecular weight of the resulting polymers, and the incorporation ratio of polar monomers. mdpi.comrsc.orgnih.gov For instance, N-bridged phosphine-carbonyl Ni(II) catalysts have demonstrated the ability to mediate the copolymerization of ethylene with challenging polar monomers like methyl acrylate and acrylic acid. rsc.orgnih.gov
The performance of these novel catalyst architectures in ethylene/acrylate copolymerization is a key area of investigation, with results often presented in detailed tables comparing catalytic activity, polymer molecular weight, and monomer incorporation rates under various conditions.
| Catalyst Type | Support/Strategy | Monomers | Key Findings | Reference |
| Dinickel (X-Ni₂) | Single-component | Ethylene/Acrylate | High activity, high MW copolymers, acrylate insertion at both Ni centers. | acs.org |
| α-diimine Nickel | SiO₂ Support | Ethylene/Polar Monomers | Improved activity, thermal stability, and higher MW compared to homogeneous counterpart. | acs.org |
| [P,O]-type Nickel | Ionic Anchoring (MgO, etc.) | Ethylene/Acrylates | High activity and thermal stability, high MW, tunable performance based on support alkalinity. | chinesechemsoc.org |
| N-bridged Phosphine-Carbonyl | Homogeneous | Ethylene/Methyl Acrylate, Acrylic Acid | Effective copolymerization with challenging polar monomers. | rsc.org |
Advanced Mechanistic Elucidation Techniques
A deeper understanding of the reaction mechanisms is crucial for the rational design of improved catalysts. Future research will increasingly rely on a combination of advanced experimental and computational techniques to unravel the intricate steps of polymerization.
In-situ spectroscopy is a powerful tool for monitoring catalytic processes in real-time. Techniques such as Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy allow for the direct observation of monomer consumption and polymer formation during the reaction. researchgate.netacs.org Raman spectroscopy is another valuable in-situ method for monitoring enzyme-catalyzed copolymerizations and determining monomer reactivity ratios. rsc.org For probing the electronic and coordination environment of the nickel center during catalysis, synchrotron-based techniques like in-situ X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), are indispensable. kit.edu These methods provide critical information on the oxidation state and local structure of the active catalytic species under reaction conditions. kit.edu
Experimental studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction (XRD), are vital for characterizing catalyst precursors, active species, and the resulting polymer microstructures. mdpi.com Low-temperature NMR experiments, for example, have been used to identify intermediates in the catalytic cycle, such as the formation of five-membered chelate rings after 2,1-insertion of a polar monomer. mdpi.com The study of acrylate-induced β-H elimination, a key chain-termination pathway, has been advanced by identifying and crystallographically characterizing novel nickel alkyl complexes formed during this process. escholarship.orgnih.gov
These advanced techniques provide a wealth of data that is essential for building accurate mechanistic models of nickel-catalyzed acrylate copolymerization, including the fundamental steps of chain initiation, propagation, and termination. mdpi.commdpi.com
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental work is accelerating the pace of catalyst discovery and optimization. pnnl.govresearchgate.net This integrated approach allows for a cycle of prediction, synthesis, and testing that leads to the rational design of catalysts with desired properties.
Density Functional Theory (DFT) has emerged as a primary computational tool for investigating polymerization mechanisms at the molecular level. mdpi.commdpi.comresearchgate.net DFT calculations are used to:
Model the structures of catalyst precursors and active species. mdpi.com
Calculate the energy barriers for fundamental reaction steps, such as monomer insertion, chain walking, and termination pathways (e.g., β-hydride elimination). mdpi.comresearchgate.netresearchgate.net
Understand the influence of ligand sterics and electronics on catalytic activity and selectivity. researchgate.netnih.gov
Elucidate the reasons for different catalytic behaviors between nickel and palladium systems. mdpi.com
For example, DFT studies have been employed to compare the polymerization mechanisms of different nickel catalysts, explaining observed differences in activity by analyzing the electronic properties of the metal center and the energetics of monomer interaction. researchgate.net Combined theoretical and experimental studies have revealed the mechanism of nonalternating copolymerization of ethylene and carbon monoxide by Ni(II) phosphinephenolate catalysts, identifying the cis/trans isomerization of the alkyl-olefin intermediate as the rate-determining step. acs.orgnih.gov
The insights gained from computational studies guide experimental efforts by predicting which catalyst modifications are most likely to lead to enhanced performance. pnnl.govresearchgate.net Experimental validation of these theoretical predictions is crucial and often involves synthesizing the proposed catalyst and evaluating its performance in polymerization reactions. acs.org This collaborative approach, where theory informs experiment and vice-versa, is a powerful paradigm for designing the next generation of nickel catalysts for acrylate polymerization. researchgate.netresearchgate.net
Exploration of New Acrylate Monomers and Their Copolymerization Behavior
Expanding the range of monomers that can be effectively copolymerized with olefins is a key objective for creating novel functional materials. While much research has focused on methyl acrylate, n-butyl acrylate, and tert-butyl acrylate, there is a growing interest in exploring the copolymerization behavior of a wider variety of acrylate and other polar vinyl monomers. mdpi.comresearchgate.net
Research is being conducted on the copolymerization of ethylene with a diverse array of polar monomers using nickel catalysts. nih.govresearchgate.net These include:
Other Acrylates and Acrylic Acid: Investigating the incorporation of different ester groups to tune polymer properties and the challenging direct copolymerization with acrylic acid. rsc.orgnih.gov
Vinylalkoxysilanes: Nickel catalysts have been shown to effectively copolymerize ethylene with vinyltrimethoxysilane, producing polyethylene functionalized with trialkoxysilane groups. mdpi.comresearchgate.net
Allyl Monomers: The copolymerization of ethylene with monomers like allyl chloride has been achieved with certain nickel catalyst systems. nih.gov
Norbornene Derivatives: Nickel complexes are being used to catalyze the copolymerization of norbornene with methyl acrylate, leading to high-molecular-weight cyclic olefin copolymers with polar functionalities. mdpi.com
Monomers with Spacers: The use of polar monomers with a spacer group between the olefin and the polar functionality, such as 10-undecen-1-ol (B85765) and methyl 10-undecenoate, is also being explored to mitigate catalyst deactivation. researcher.life
The development of catalysts that can tolerate a broad scope of polar monomers is a significant challenge. researchgate.net Success in this area will enable the synthesis of a vast library of functionalized polyolefins with tailored properties, such as improved adhesion, printability, and compatibility. mdpi.com Furthermore, the synthesis of ethylene/acrylate block copolymers is being explored through a combination of coordination and photo-induced radical polymerization, opening pathways to new elastomers and other high-performance materials. tdl.org
The performance of various nickel catalysts with different acrylate and polar monomers is systematically studied, with key data on catalytic activity and copolymer properties often summarized for comparison.
| Catalyst System | Monomers | Resulting Copolymer Properties | Reference |
| Pyridylimino Ni(II) | Ethylene / Methyl Acrylate | Hyperbranched, low-molecular weight copolymers. | researchgate.net |
| Phosphinobenzenamine Ni(II) | Norbornene / Methyl Acrylate | High-molecular-weight copolymers (Mn up to 6.20 × 10⁴ g mol⁻¹). | mdpi.com |
| α-diimine Ni(II) | Ethylene / Vinyltrimethoxysilane | Functionalized polyethylene with trialkoxysilane groups. | mdpi.com |
| Iminopyridyl Ni(II) | Ethylene / Polar Vinyl Monomers | Ethylene/acrylate block copolymers via photo-induced radical polymerization. | tdl.org |
| Phosphine-phenolate Ni(II) | Ethylene / Acrylates | Ultrahigh molecular weight (UHMW) copolymers (Mn > 1000 kDa). | researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Nickel(2+) acrylate with high purity, and how can experimental parameters be optimized?
- Methodological Answer :
- Precursor Selection : Use stoichiometric equivalents of nickel salts (e.g., nickel(II) acetate tetrahydrate) and acrylic acid under controlled pH. Ensure precursors are anhydrous to avoid hydrolysis .
- Reaction Conditions : Conduct the reaction in an inert atmosphere (N₂/Ar) to prevent oxidation. Monitor temperature (60–80°C) and stirring rate to optimize ligand coordination .
- Purification : Recrystallize the product from ethanol-water mixtures, and verify purity via elemental analysis (C, H, Ni) and ICP-OES .
- Validation : Compare FTIR spectra with literature to confirm acrylate ligand bonding (e.g., C=O stretching at 1650–1700 cm⁻¹) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structural and electronic properties?
- Methodological Answer :
-
Structural Analysis :
-
XRD : Determine crystallinity and unit cell parameters. Use Rietveld refinement for phase purity assessment .
-
FTIR : Identify acrylate coordination modes (monodentate vs. bidentate) via carboxylate symmetric/asymmetric stretching bands .
-
Electronic Properties :
-
UV-Vis Spectroscopy : Analyze d-d transitions (e.g., λmax ~400–600 nm for octahedral Ni²⁺ complexes) .
-
XPS : Confirm nickel oxidation state (Ni 2p₃/₂ peak at ~855–856 eV for Ni²⁺) and ligand binding .
-
Thermal Stability : TGA-DSC under N₂ to decompose acrylate ligands (weight loss ~200–300°C) .
Table 1 : Key Characterization Techniques for this compound
Q. How should researchers evaluate the stability of this compound in aqueous and non-aqueous solvents?
- Methodological Answer :
- Solubility Testing : Dissolve the compound in solvents (e.g., H₂O, DMSO, THF) and monitor precipitation over 24 hours .
- pH Stability : Use buffered solutions (pH 2–12) to assess decomposition via UV-Vis or HPLC. Acidic conditions may protonate acrylate ligands, altering coordination .
- Long-Term Stability : Store samples in dark, anhydrous conditions and periodically analyze via XRD to detect phase changes .
Advanced Research Questions
Q. How can mechanistic studies elucidate the polymerization pathways of this compound in catalytic systems?
- Methodological Answer :
- Kinetic Analysis : Use stopped-flow spectroscopy to measure initiation/propagation rates. Vary monomer concentration and track absorbance changes .
- Radical Trapping : Introduce inhibitors (e.g., TEMPO) to confirm radical-mediated pathways. Analyze via ESR for radical signatures .
- Computational Modeling : Employ DFT to simulate Ni²⁺-acrylate interactions and transition states (software: Gaussian, ORCA) .
Q. What strategies resolve contradictions in reported catalytic activities of this compound across different studies?
- Methodological Answer :
- Systematic Comparison : Replicate prior experiments (e.g., reaction temperature, solvent purity) to identify variables affecting activity .
- Statistical Validation : Apply ANOVA to compare datasets; outliers may arise from unaccounted impurities (e.g., trace O₂) .
- Advanced Characterization : Use EXAFS to probe local Ni²⁺ coordination, which may differ between synthesis batches .
Q. What computational approaches are suitable for modeling the electronic and magnetic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/LANL2DZ basis sets. Calculate spin states (high-spin vs. low-spin Ni²⁺) and magnetic moments .
- Molecular Dynamics : Simulate solvent effects on ligand exchange kinetics (software: GROMACS) .
- Data Validation : Cross-check computed spectra (UV-Vis, IR) with experimental data to refine models .
Guidelines for Addressing Data Contradictions
- Hypothesis Testing : Design control experiments to isolate variables (e.g., atmospheric vs. inert conditions) .
- Collaborative Analysis : Share raw data with peers to identify methodological biases or instrumental errors .
- Meta-Analysis : Compile literature data into a database (e.g., Excel, R) to identify trends or gaps in reported results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
